Corticorelin
Description
Overview of the CRF Peptide Family
The CRF peptide family is a group of structurally related neuropeptides found in vertebrates. wikipedia.org This family includes corticotropin-releasing factor itself and a group of related peptides known as the urocortins. wikipedia.orgfrontiersin.org These peptides all act as ligands for CRF receptors, but they exhibit different binding affinities and are distributed differently throughout the body, suggesting distinct physiological roles. merckmillipore.com
Corticotropin-releasing factor is a 41-amino acid peptide hormone primarily synthesized in the paraventricular nucleus of the hypothalamus. wikipedia.orgwikipedia.org Its main function is to stimulate the pituitary gland to release adrenocorticotropic hormone (ACTH), which in turn stimulates the adrenal glands to produce cortisol. yourhormones.infowikipedia.org The sequence of human CRF is identical to that of several other mammalian species, including rats, canines, felines, and porcines. avantorsciences.com
The urocortins are a subgroup of peptides within the CRF family that share structural similarities with CRF. mdpi.com There are three known urocortins in mammals: Urocortin 1 (Ucn1), Urocortin 2 (Ucn2), and Urocortin 3 (Ucn3). researchgate.netmdpi.com
Urocortin 1 (Ucn1): Discovered in the rat brain in 1995, Ucn1 is a 40-amino acid peptide. mdpi.com It exhibits a high degree of sequence homology with CRF (about 45%) and binds with high affinity to both major types of CRF receptors. mdpi.comnih.gov
Urocortin 2 (Ucn2): Also known as stresscopin-related peptide, Ucn2 is a 38-amino acid peptide. mdpi.commdpi.com It shows a more selective binding profile, with a higher affinity for the CRF2 receptor. nih.gov
Urocortin 3 (Ucn3): Also referred to as stresscopin, Ucn3 is a 38-amino acid peptide that, like Ucn2, is a highly selective ligand for the CRF2 receptor. merckmillipore.combiovendor.com Mouse and human Ucn3 share a 90% identity in their amino acid sequence. biovendor.com
| Peptide | Amino Acid Length | Primary Receptor Affinity |
| CRF | 41 | CRF1 |
| Urocortin 1 | 40 | CRF1 and CRF2 |
| Urocortin 2 | 38 | CRF2 |
| Urocortin 3 | 38 | CRF2 |
| Comparison of CRF Family Peptides. |
CRF Receptor Subtypes
The diverse physiological effects of the CRF peptide family are mediated by two main types of G protein-coupled receptors: CRF receptor type 1 (CRF1) and CRF receptor type 2 (CRF2). nih.gov These receptors are distributed throughout the central nervous system and peripheral tissues, and their activation initiates intracellular signaling cascades that lead to specific cellular responses. nih.govsigmaaldrich.cn
The CRF1 receptor is widely distributed in the brain, with high concentrations in the anterior pituitary, cerebral cortex, amygdala, and hippocampus. sigmaaldrich.cn This distribution aligns with the central role of CRF in mediating the HPA axis response to stress. sigmaaldrich.cn CRF binds to the CRF1 receptor with high affinity, and activation of this receptor is generally associated with anxiety-like behaviors. jneurosci.org
The CRF2 receptor has a more restricted distribution compared to CRF1 and exists in several splice variants, including CRF2a, CRF2b, and CRF2c. sigmaaldrich.cnscite.ai High densities of CRF2 receptors are found in the olfactory bulb, lateral septum, and parts of the hippocampus and amygdala. scite.ai The urocortins, particularly Ucn2 and Ucn3, are potent and selective agonists for the CRF2 receptor. nih.gov The activation of CRF2 receptors is often associated with the modulation of stress responses and has been implicated in appetite suppression. nih.gov
| Receptor Subtype | Primary Endogenous Ligands | General Function in Stress Response |
| CRF1 | CRF, Urocortin 1 | Initiation of stress response, anxiety |
| CRF2 | Urocortin 1, Urocortin 2, Urocortin 3 | Modulation of stress response, appetite regulation |
| Overview of CRF Receptor Subtypes. |
Corticotropin-Releasing Factor-Binding Protein (CRF-BP)
The Corticotropin-releasing factor-binding protein (CRF-BP) is a unique glycoprotein (B1211001) that specifically binds to CRF and modulates its activity. nih.govfrontiersin.org It is a 37-kDa protein composed of 322 amino acids in its precursor form. scite.ainih.gov CRF-BP is found in both the brain and peripheral tissues, including the liver and placenta in humans. nih.gov
By binding to CRF, CRF-BP can prevent it from interacting with its receptors, thereby acting as an inhibitor of CRF signaling. scite.aifrontiersin.org This suggests that CRF-BP plays a crucial role in regulating the amount of free, biologically active CRF. nih.gov Interestingly, certain fragments of CRF have a high affinity for CRF-BP but a low affinity for CRF receptors, indicating a complex regulatory mechanism. nih.gov The existence of this binding protein adds another layer of control to the intricate CRF system, allowing for fine-tuning of the stress response. nih.gov
Historical Context and Significance in Neurobiology
The journey to identify Corticotropin-Releasing Factor was a significant endeavor in 20th-century endocrinology. The concept of a hypothalamic factor controlling the pituitary gland was first proposed by Geoffrey Harris in 1948, laying the theoretical groundwork for CRF's existence. oup.com The name "corticotropin-releasing factor" was coined well before its chemical structure was known, based on its observed ability to stimulate ACTH release. nih.gov Although it was one of the first hypothalamic releasing factors to be conceptualized, its isolation and characterization proved to be a decades-long challenge. nih.gov
The breakthrough came in 1981 when Wylie Vale and his colleagues at the Salk Institute reported the structure and full chemical and biological characterization of ovine CRF. nih.govnih.gov This discovery was a monumental milestone, finally identifying the key hypothalamic link in the stress response chain. nih.gov The subsequent characterization of human and rat CRF revealed a highly conserved 41-amino acid peptide, with an identical primary structure between the two species. nih.govavantorsciences.com
Subsequent research has firmly established CRF's central role in neurobiology, particularly in the context of stress-related psychiatric disorders. weizmann.ac.ilnumberanalytics.com Elevated levels of CRF in the central nervous system have been associated with major depressive disorder, anxiety disorders, and post-traumatic stress disorder (PTSD). weizmann.ac.ilnumberanalytics.com The peptide is integral to the neurobiology of addiction, influencing both drug reinforcement and withdrawal. nih.govfrontiersin.orgnih.gov Its actions in brain regions like the amygdala are directly linked to anxiety-like behaviors. oup.comweizmann.ac.il The elucidation of the CRF system, including the later discovery of multiple CRF receptors (CRFR1 and CRFR2) and other related peptides (urocortins), has provided a complex and nuanced understanding of how the brain processes and adapts to stress. numberanalytics.comnih.govscielo.br This knowledge has opened new avenues for developing therapeutic strategies for a wide range of stress-related pathologies. numberanalytics.comnih.gov
Research Findings
Detailed research has characterized the properties and actions of CRF (human, rat) acetate (B1210297) salt. It is a lyophilized solid, appearing as a white to off-white substance. sigmaaldrich.comchemicalbook.com The peptide's sequence consists of 41 amino acids. sigmaaldrich.com In laboratory settings, it is used to investigate its effects on various physiological systems. For instance, it has been used to study its influence on motor control in rats and as a component in cell culture media for lung epithelial cells. sigmaaldrich.comchemicalbook.com
The primary physiological action of CRF is the stimulation of ACTH release from the pituitary. genscript.comavantorsciences.com However, its functions as a neurotransmitter in the central nervous system are critical for mediating autonomic and endocrine responses to stress. genscript.comchemicalbook.com Antagonists of CRF receptors have been developed to probe the function of the CRF system and have been shown to block the effects of stress on endocrine and gastrointestinal functions in animal models. nih.gov
Data Tables
Table 1: Chemical and Physical Properties of CRF (human, rat)
| Property | Value | Source |
|---|---|---|
| CAS Number | 86784-80-7 | sigmaaldrich.com |
| Molecular Formula | C₂₀₈H₃₄₄N₆₀O₆₃S₂ | chemicalbook.com |
| Molecular Weight | 4757.45 g/mol | chemicalbook.com |
| Appearance | White to off-white lyophilized solid | sigmaaldrich.comchemicalbook.com |
| Amino Acid Count | 41 | oup.comnews-medical.net |
| Storage Temperature | -20°C | sigmaaldrich.comchemicalbook.com |
| Sequence | H-Ser-Glu-Glu-Pro-Pro-Ile-Ser-Leu-Asp-Leu-Thr-Phe-His-Leu-Leu-Arg-Glu-Val-Leu-Glu-Met-Ala-Arg-Ala-Glu-Gln-Leu-Ala-Gln-Gln-Ala-His-Ser-Asn-Arg-Lys-Leu-Met-Glu-Ile-Ile-NH₂ | sigmaaldrich.com |
Table 2: Compound Names Mentioned
| Compound Name | Abbreviation |
|---|---|
| Corticotropin-Releasing Factor | CRF |
| Corticotropin-Releasing Hormone | CRH |
| Adrenocorticotropic Hormone | ACTH |
| Urocortin | UCN |
| Corticorelin | |
| Lysine Vasopressin | LVP |
| Arginine Vasopressin | AVP |
| Thyrotropin-releasing hormone | TRH |
Structure
2D Structure
Properties
Key on ui mechanism of action |
Corticotropin-releasing factor is produced by neuroendocrine cells in the paraventricular nucleus of the hypothalamus and is released from neurosecretory terminals of these neurons into the primary capillary plexus of the hypothalamo-hypophyseal portal system. The portal system carries the Corticotropin-releasing hormone(CRH) to the anterior lobe of the pituitary where it stimulates the secretion of corticotropin (ACTH) and other biologically active substances. |
|---|---|
CAS No. |
86784-80-7 |
Molecular Formula |
C208H344N60O63S2 |
Molecular Weight |
4757 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C208H344N60O63S2/c1-30-106(20)161(165(215)291)263-202(328)163(108(22)32-3)264-184(310)129(58-67-157(285)286)243-182(308)131(70-78-333-29)246-187(313)134(80-99(6)7)250-176(302)118(45-36-37-71-209)237-174(300)120(47-39-73-225-207(218)219)239-194(320)143(89-152(214)276)256-197(323)145(94-270)260-193(319)141(87-115-91-222-96-227-115)248-169(295)112(26)230-172(298)122(51-60-149(211)273)240-177(303)123(52-61-150(212)274)234-168(294)111(25)232-185(311)133(79-98(4)5)249-181(307)124(53-62-151(213)275)241-178(304)125(54-63-153(277)278)235-167(293)110(24)229-171(297)119(46-38-72-224-206(216)217)233-166(292)109(23)231-173(299)130(69-77-332-28)245-179(305)127(56-65-155(281)282)244-188(314)138(84-103(14)15)258-200(326)160(105(18)19)262-183(309)128(57-66-156(283)284)242-175(301)121(48-40-74-226-208(220)221)238-186(312)135(81-100(8)9)251-189(315)136(82-101(10)11)252-192(318)142(88-116-92-223-97-228-116)255-191(317)140(86-114-43-34-33-35-44-114)259-203(329)164(113(27)272)266-196(322)139(85-104(16)17)253-195(321)144(90-159(289)290)257-190(316)137(83-102(12)13)254-198(324)146(95-271)261-201(327)162(107(21)31-2)265-199(325)147-49-41-75-267(147)205(331)148-50-42-76-268(148)204(330)132(59-68-158(287)288)247-180(306)126(55-64-154(279)280)236-170(296)117(210)93-269/h33-35,43-44,91-92,96-113,117-148,160-164,269-272H,30-32,36-42,45-90,93-95,209-210H2,1-29H3,(H2,211,273)(H2,212,274)(H2,213,275)(H2,214,276)(H2,215,291)(H,222,227)(H,223,228)(H,229,297)(H,230,298)(H,231,299)(H,232,311)(H,233,292)(H,234,294)(H,235,293)(H,236,296)(H,237,300)(H,238,312)(H,239,320)(H,240,303)(H,241,304)(H,242,301)(H,243,308)(H,244,314)(H,245,305)(H,246,313)(H,247,306)(H,248,295)(H,249,307)(H,250,302)(H,251,315)(H,252,318)(H,253,321)(H,254,324)(H,255,317)(H,256,323)(H,257,316)(H,258,326)(H,259,329)(H,260,319)(H,261,327)(H,262,309)(H,263,328)(H,264,310)(H,265,325)(H,266,322)(H,277,278)(H,279,280)(H,281,282)(H,283,284)(H,285,286)(H,287,288)(H,289,290)(H4,216,217,224)(H4,218,219,225)(H4,220,221,226)/t106-,107-,108-,109-,110-,111-,112-,113+,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,160-,161-,162-,163-,164-/m0/s1 |
InChI Key |
GBONBLHJMVUBSJ-FAUHKOHMSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CNC=N1)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CNC=N2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@@H]4CCCN4C(=O)[C@@H]5CCCN5C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)N |
Canonical SMILES |
CCC(C)C(C(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC1=CNC=N1)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)N |
sequence |
One Letter Code: SEEPPISLDLTFHLLREVLEMARAEQLAQQAHSNRKLMEII-NH2 |
Synonyms |
Human CRF; Human corticotropin-releasing factor |
Origin of Product |
United States |
Anatomical Distribution and Expression Patterns of the Crf System
Central Nervous System (CNS) Localization
Within the CNS, the CRF system is prominently expressed in regions crucial for stress integration, emotional regulation, and cognitive function. The distribution of CRF-producing neurons, their receptors, and CRF-BP highlights the system's capacity for both localized and widespread influence on neural circuits.
Hypothalamic Paraventricular Nucleus (PVN)
The hypothalamic paraventricular nucleus (PVN) is a primary site for the synthesis of CRF. frontiersin.orgfrontiersin.orgbiorxiv.org Parvocellular neurons within the PVN produce and release CRF, which is integral to the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, the body's central stress response system. frontiersin.orgbiorxiv.orgnih.gov Upon release, CRF travels to the anterior pituitary gland, stimulating the secretion of adrenocorticotropic hormone (ACTH). nih.govnih.gov Recent research has also identified a population of neurons within the PVN that express CRF receptor type 1 (CRFR1), suggesting that CRF can act locally within the hypothalamus to modulate the stress response. nih.govjneurosci.orgbohrium.com These intra-PVN circuits, where CRF neurons synapse onto neighboring CRFR1 neurons, are thought to play a role in coordinating autonomic and endocrine functions during stress. nih.govjneurosci.org
Limbic Neurocircuits (e.g., Amygdalar Nuclei, Bed Nucleus of the Stria Terminalis, Hippocampus, Lateral Septum)
The CRF system is extensively distributed throughout the limbic system, a collection of brain structures vital for emotion, learning, and memory. Key limbic regions with significant CRF expression and receptor presence include:
Amygdala: The central nucleus of the amygdala (CeA) is a major extrahypothalamic site of CRF production. mdpi.comfrontiersin.org This region is critically involved in fear and anxiety responses, and CRF signaling within the amygdala is implicated in the behavioral responses to stress. nih.govnih.gov Both CRF and CRF-BP have been colocalized in the central nucleus of the amygdala. oup.com
Bed Nucleus of the Stria Terminalis (BNST): The BNST also contains a significant population of CRF-immunoreactive neurons and is interconnected with other limbic structures. frontiersin.orgresearchgate.net Along with the amygdala, the BNST is a key player in mediating anxiety-like behaviors.
Hippocampus: CRF and its receptors are present in the hippocampus, a region essential for memory formation and regulation of the stress response. frontiersin.orgsigmaaldrich.cn
Lateral Septum: The lateral septum expresses both CRF and its receptors, contributing to the complex regulation of emotional and stress-related behaviors. frontiersin.org
The presence of CRF and its receptors in these limbic neurocircuits underscores the system's role in coordinating the emotional and behavioral aspects of the stress response, independent of the HPA axis. nih.gov
Brainstem Regions (e.g., Locus Coeruleus, Raphe Nuclei, Nucleus of the Solitary Tract)
The brainstem, a critical relay center for sensory and motor information and a regulator of autonomic function, contains several nuclei that are part of the CRF system.
Locus Coeruleus (LC): This nucleus is the primary source of norepinephrine (B1679862) in the brain and is activated during stress. While direct evidence for high concentrations of CRF receptors in the LC is not always consistent, CRF is known to have potent effects on its activity, suggesting a functional interaction. sigmaaldrich.cnnih.gov CRF axon terminals are found in the LC, indicating its role in modulating arousal and attention in response to stress. nih.gov
Raphe Nuclei: These nuclei are the main source of serotonin (B10506) in the brain. CRF-immunoreactive neurons have been observed in the dorsal raphe nucleus, and CRF can modulate the activity of serotonergic neurons, influencing mood and emotional behavior. frontiersin.orgresearchgate.netnih.gov
Nucleus of the Solitary Tract (NTS): The NTS receives visceral sensory information and is involved in autonomic regulation. It expresses CRF receptors and is a target for CRF-containing projections, including long-range glutamatergic synapses from CRFR1 neurons in the PVN. nih.govjneurosci.orgfrontiersin.org
The interaction of the CRF system with these brainstem nuclei highlights its role in integrating stress signals with autonomic and arousal systems.
Neocortical and Other Forebrain Regions
CRF and its receptors are widely distributed throughout the neocortex, the brain region responsible for higher-order cognitive functions. researchgate.netoup.comwiley.com All neocortical areas show substantial CRF receptor mRNA signals, with particular intensity in layer IV. pnas.org CRF-immunoreactive neurons are found in various cortical layers and regions, with the highest density in the anterior cingulate cortex. wiley.com These cortical CRF systems are implicated in the cognitive and emotional processing of stress. oup.com Pyramidal neurons in the neocortex are considered a primary target for CRF. oup.com Other forebrain regions with notable CRF system expression include the olfactory bulb and various thalamic and hypothalamic nuclei. mdpi.compnas.org
Distribution of CRF-Binding Protein (CRF-BP) in the Brain
CRF-binding protein (CRF-BP) is a key modulator of CRF activity, sequestering CRF and preventing it from binding to its receptors. oup.comscite.ai In the brain, CRF-BP is predominantly expressed in the cerebral cortex, including all major cortical fields. researchgate.netnih.gov Other significant sites of CRF-BP expression include subcortical limbic structures like the amygdala and the bed nucleus of the stria terminalis, as well as several sensory relay nuclei and brainstem cell groups. researchgate.netnih.gov In some regions, CRF and CRF-BP are co-localized within the same neurons, while in others, CRF-BP is found in terminal fields associated with CRF-expressing cell groups, suggesting multiple modes of interaction. researchgate.netnih.gov This distribution pattern indicates that CRF-BP plays a crucial role in fine-tuning the actions of CRF throughout the CNS. researchgate.netnih.gov
Peripheral Systemic Distribution
The influence of the CRF system extends beyond the central nervous system, with components expressed in various peripheral tissues. This peripheral distribution suggests that CRF plays a role in local physiological processes, often in a paracrine or autocrine manner.
In mammals, CRF and its receptors have been identified in the adrenal glands, gastrointestinal tract, and components of the immune and reproductive systems, including the testes and ovaries. sigmaaldrich.cn Specifically, CRF and CRF-BP are found in the adrenal medulla. bioscientifica.com In teleost fish, the CRF system is widely expressed in peripheral tissues such as the retina, gills, spleen, muscle, and kidney, implicating it in a variety of bodily functions. nih.govnih.gov The head kidney of carp, analogous to the mammalian adrenal gland, expresses both CRF and CRF-BP. bioscientifica.com Furthermore, CRF-positive nerve fibers have been identified in the spleen, thymus, and synovial membrane of the knee joint in rats, suggesting a direct link between the nervous, endocrine, and immune systems. nih.gov
The presence of the CRF system in these peripheral locations indicates its involvement in local inflammatory responses, immune modulation, and regulation of organ-specific functions, independent of its central role in the HPA axis.
Data Tables
Table 1: Distribution of CRF and CRF Receptors in the Central Nervous System
| Brain Region | CRF Expression | CRF Receptor Expression |
| Hypothalamus | ||
| Paraventricular Nucleus (PVN) | High frontiersin.orgfrontiersin.orgbiorxiv.org | High (CRFR1) nih.govjneurosci.orgbohrium.com |
| Limbic System | ||
| Amygdala (Central Nucleus) | High mdpi.comfrontiersin.org | High (CRFR1) sigmaaldrich.cn |
| Bed Nucleus of the Stria Term. | High frontiersin.orgresearchgate.net | High (CRFR1) mdpi.com |
| Hippocampus | Present frontiersin.org | High (CRFR1) sigmaaldrich.cn |
| Lateral Septum | Present frontiersin.org | High (CRFR2) frontiersin.org |
| Brainstem | ||
| Locus Coeruleus | Present nih.gov | Functionally significant sigmaaldrich.cnnih.gov |
| Raphe Nuclei | Present frontiersin.orgresearchgate.netnih.gov | Present frontiersin.org |
| Nucleus of the Solitary Tract | Present nih.govjneurosci.org | High (CRFR2) frontiersin.org |
| Neocortex | ||
| All Cortical Areas | Present researchgate.netoup.comwiley.com | High (CRFR1) pnas.org |
Table 2: Distribution of CRF-Binding Protein (CRF-BP) in the Brain
| Brain Region | CRF-BP Expression |
| Cerebral Cortex | High researchgate.netnih.gov |
| Amygdala | Present oup.comresearchgate.netnih.gov |
| Bed Nucleus of the Stria Term. | Present researchgate.netnih.gov |
| Sensory Relay Nuclei | Present researchgate.netnih.gov |
| Brainstem Nuclei | Present researchgate.netnih.gov |
Table 3: Peripheral Distribution of the CRF System
| Tissue/Organ | CRF Expression | CRF Receptor Expression | CRF-BP Expression |
| Adrenal Gland (Medulla) | Present bioscientifica.com | Present (CRFR1) sigmaaldrich.cn | Present bioscientifica.com |
| Gastrointestinal Tract | Present sigmaaldrich.cn | Present (CRFR1, CRFR2) frontiersin.org | Not specified |
| Spleen | Present (nerve fibers) nih.gov | Present nih.gov | Present nih.gov |
| Thymus | Present (nerve fibers) nih.gov | Not specified | Not specified |
| Testis | Present bioscientifica.com | Present (CRFR1) sigmaaldrich.cn | Not specified |
| Ovary | Not specified | Present (CRFR1) sigmaaldrich.cn | Not specified |
| Kidney | Present nih.govnih.gov | Present nih.govnih.gov | Present nih.govnih.gov |
| Muscle | Present nih.govnih.gov | Present nih.govnih.gov | Present nih.govnih.gov |
| Gills (in fish) | Present nih.govnih.gov | Present nih.govnih.gov | Present nih.govnih.gov |
Pituitary Gland (Anterior Pituitary)
The anterior pituitary gland is a primary site for CRF activity within the HPA axis. jst.go.jpbohrium.com CRF, synthesized in the paraventricular nucleus of the hypothalamus, travels to the anterior pituitary and stimulates the corticotrophs to produce and release adrenocorticotropic hormone (ACTH). jst.go.jpnih.gov This action is mediated predominantly by the CRF receptor type 1 (CRF1), which is highly expressed in the anterior pituitary. jst.go.jpguidetopharmacology.orgsigmaaldrich.cn The density of CRF1 receptors is particularly high in clusters within the anterior lobe, correlating with the locations of ACTH-secreting cells. sigmaaldrich.cn The regulation of ACTH synthesis and secretion is a key function of the CRF1 receptor in this tissue. bohrium.comnih.gov Chronic stress can lead to the sensitization of pituitary-adrenocortical responses, a process involving the regulation of CRF receptors. nih.gov
Enteric Nervous System (Myenteric and Submucous Neurons)
The CRF system is well-represented within the enteric nervous system (ENS), the intrinsic nervous system of the gastrointestinal tract. karger.com CRF and its receptors are found in both the myenteric and submucous plexuses, which are critical for regulating gut motility, secretion, and blood flow. karger.comagriculturejournals.cz
In various species, including rats and sheep, CRF-immunoreactive neurons have been identified in both myenteric and submucous ganglia. karger.comagriculturejournals.cz In the ovine jejunum, approximately 3.6% of myenteric neurons and 10.5% of submucous neurons express CRF. agriculturejournals.czagriculturejournals.cz Similarly, in the rat ileum, a small percentage (up to 5%) of myenteric neurons are CRF-immunoreactive, while a significantly higher proportion of submucous neurons (up to 50%) express CRF. agriculturejournals.cz In the guinea pig small intestine, CRF expression is also prominent in submucous neurons. agriculturejournals.cz
CRF-positive nerve fibers form dense networks within both plexuses, often encircling enteric neurons. agriculturejournals.czresearchgate.net These fibers also extend to innervate the circular smooth muscle layer, the lamina muscularis mucosae, and the mucosal glands. agriculturejournals.czagriculturejournals.cz Functionally, peripheral administration of CRF has been shown to activate myenteric cholinergic neurons in the proximal colon of rats through the CRF1 receptor. physiology.orgnih.gov This activation is evidenced by the induction of Fos, a marker of neuronal activation, in these cells. physiology.orgnih.gov
Co-localization studies in the ovine jejunum have revealed that CRF-immunoreactive myenteric neurons frequently co-express vasoactive intestinal peptide (VIP) and neuropeptide Y (NPY), and to a lesser extent, substance P. agriculturejournals.czagriculturejournals.cz In the submucous plexus, the vast majority of CRF-positive neurons also contain VIP. agriculturejournals.cz This co-localization suggests a functional interplay between these neuropeptides in the regulation of intestinal functions. agriculturejournals.cz
Gastrointestinal Tract (e.g., Colon, Jejunum)
Beyond the enteric neurons, the CRF system is expressed in various other cell types throughout the gastrointestinal tract, including the colon and jejunum. nih.govnih.gov Both CRF receptor types, CRF1 and CRF2, have been identified at the mRNA and protein levels in the rat colon. nih.gov
In the rat colon, CRF1 receptors are found in the goblet and stem cells of the colonic crypts, as well as in scattered cells of the surface epithelium and the lamina propria of the proximal colonic mucosa. nih.govfrontiersin.org CRF2 receptor expression is primarily localized to the luminal surface of the crypts and in the blood vessels of the submucosal layer. nih.govfrontiersin.org
In the jejunum of sheep, while CRF-immunoreactive neurons are present, no endocrine cells in this region showed immunoreactivity to CRF. agriculturejournals.cz However, in the rat ileum, some CRF-immunoreactive endocrine cells have been observed in the crypts. frontiersin.org The distribution of CRF-positive nerve fibers in the ovine jejunum is extensive, with a rich network in both the myenteric and submucous plexuses. agriculturejournals.cz
The presence of the CRF system in the colon and jejunum is implicated in the regulation of various gastrointestinal functions. nih.govbohrium.com For instance, peripheral CRF signaling activates colonic myenteric neurons and mucosal cells. nih.govnih.gov
Immune Cells (e.g., Macrophages, Dendritic Cells, Eosinophils)
The CRF system is increasingly recognized for its role in modulating immune responses, with CRF and its receptors being expressed on various immune cells. frontiersin.orgfrontiersin.org
Macrophages: Macrophages are a significant target for CRF. csic.es They express CRF receptors and can also produce CRF themselves. csic.esfrontiersin.org In the spleen, CRF receptors are predominantly found on resident macrophages. csic.esoup.com Studies have shown that CRF can influence macrophage functions, such as augmenting the production of pro-inflammatory cytokines like TNF-α, IL-1, and IL-6 in response to lipopolysaccharide (LPS). frontiersin.orgnih.gov Conversely, under certain conditions, CRF peptides can also exert anti-inflammatory effects by suppressing TNF-α release. nih.gov Furthermore, CRF and its related peptides can up-regulate the expression of Toll-like receptor 4 (TLR4) in macrophages. aai.org
Dendritic Cells: Dendritic cells (DCs), which are crucial antigen-presenting cells, also express CRF and its receptors. frontiersin.orgfrontiersin.orgjnmjournal.org Studies using a mouse dendritic cell line (JAWSII) and mouse mesenteric lymph node dendritic cells have demonstrated the expression of both CRF1 and CRF2 receptors. frontiersin.orgfrontiersin.org Dendritic cells themselves can produce and secrete CRF, a process that can be stimulated by commensal bacteria. nih.gov CRF has been shown to promote the pro-inflammatory capacity of mature dendritic cells by increasing the production of IL-6 and decreasing anti-inflammatory IL-4. frontiersin.orgfrontiersin.org Additionally, CRF can enhance the ability of mesenteric lymph node dendritic cells to stimulate T-cell proliferation. jnmjournal.orgnih.gov
Eosinophils: Corticotropin-releasing factor has been identified in intestinal mucosal eosinophils, linking psychological stress to gut dysfunction. researchgate.net
The expression of the CRF system in these immune cells provides a direct link between the nervous and immune systems, allowing for the modulation of inflammatory responses. nih.gov
Cardiovascular Tissues (e.g., Heart)
The expression of the CRF system extends to cardiovascular tissues, including the heart. guidetopharmacology.org While CRF expression itself is undetectable in the heart tissue of common carp, its receptor, CRF-R1, is expressed to some extent. bioscientifica.com In mammals, substantial expression of the CRF2 receptor is found in the heart and vasculature. guidetopharmacology.org Urocortin 2, a CRF-related peptide, is also detected in the heart. guidetopharmacology.org
Other Peripheral Tissues
Beyond the specific tissues mentioned above, the CRF system has a widespread distribution in other peripheral locations. CRF-positive nerve fibers have been identified in the spleen, thymus, synovial membrane of the knee joint, and the adrenal gland in rats. nih.gov In these tissues, the fibers are often found in and around blood vessels. nih.gov The adrenal gland, in particular, has a local CRF system, with CRF and CRF-binding protein expressed in the medulla. bioscientifica.com Low levels of CRF1 receptor mRNA have also been detected in the skin, ovary, and testis. guidetopharmacology.org In common carp, CRF expression has been found in the gills, kidney, and testis, while its binding protein is more widely distributed. bioscientifica.com
The following table provides a summary of the distribution of the CRF system components in various peripheral tissues.
| Tissue/Cell Type | CRF | CRF Receptor 1 (CRF1) | CRF Receptor 2 (CRF2) | Research Findings |
| Anterior Pituitary | Present (from hypothalamus) | High Expression | - | Stimulates ACTH release; high density in corticotrophs. jst.go.jpbohrium.comsigmaaldrich.cn |
| Myenteric Neurons | Present | Present | Present | Activates cholinergic neurons; co-localized with VIP and NPY. agriculturejournals.czphysiology.orgnih.gov |
| Submucous Neurons | High Expression | Present | Present | High percentage of neurons are CRF-positive; co-localized with VIP. karger.comagriculturejournals.cz |
| Colon | Present | Present | Present | CRF1 in crypts, epithelium, lamina propria; CRF2 in crypt surface, blood vessels. nih.govfrontiersin.org |
| Jejunum | Present | Present | Present | CRF in myenteric and submucous neurons and nerve fibers. agriculturejournals.czagriculturejournals.cz |
| Macrophages | Present | Present | Present | Produce and respond to CRF; modulate cytokine production. csic.esfrontiersin.orgnih.gov |
| Dendritic Cells | Present | Present | Present | Produce and respond to CRF; enhance T-cell stimulation. frontiersin.orgjnmjournal.orgnih.gov |
| Eosinophils | Present | - | - | Found in intestinal mucosal eosinophils. researchgate.net |
| Heart | Undetectable (in carp) | Present | High Expression (in mammals) | CRF2 and Urocortin 2 are present. bioscientifica.comguidetopharmacology.org |
| Adrenal Gland | Present (medulla) | Present | - | Local CRF system present in the medulla. bioscientifica.comnih.gov |
| Spleen | Present (nerve fibers) | Present | - | CRF receptors found on resident macrophages. csic.esoup.comnih.gov |
| Thymus | Present (nerve fibers) | - | - | CRF-positive nerve fibers identified. nih.gov |
| Synovial Membrane | Present (nerve fibers) | - | - | CRF-positive nerve fibers identified. nih.gov |
| Skin | - | Low Expression | - | Low levels of CRF1 mRNA detected. guidetopharmacology.org |
| Ovary/Testis | - | Low Expression | - | Low levels of CRF1 mRNA detected. guidetopharmacology.org |
Molecular and Cellular Mechanisms of Crf System Action
CRF Receptor Signaling Pathways
CRF receptors, primarily CRF1 and CRF2, are members of the G-protein coupled receptor (GPCR) superfamily. mdpi.comglpbio.com Their activation by CRF triggers a series of downstream signaling cascades that are crucial for mediating the physiological and behavioral effects of this neuropeptide.
Upon binding of CRF, the CRF receptors undergo a conformational change that allows them to couple with and activate heterotrimeric G-proteins. nih.govkhanacademy.org While CRF receptors can interact with multiple G-protein subtypes, a primary and well-established signaling pathway involves the coupling to Gs proteins. nih.govnih.gov This interaction leads to the dissociation of the Gαs subunit from the Gβγ dimer. The activated Gαs subunit then stimulates the activity of adenylyl cyclase, a membrane-bound enzyme. cy7-5-azide.com
Table 1: Key Proteins in CRF Receptor G-Protein Coupling
| Protein | Family/Type | Function in CRF Signaling |
| CRF Receptor | G-Protein Coupled Receptor (Class B) | Binds CRF, initiating intracellular signaling. mdpi.com |
| Gs Protein | Heterotrimeric G-Protein | Couples to the activated CRF receptor. nih.govnih.gov |
| Gαs Subunit | G-Protein Alpha Subunit | Dissociates upon receptor activation and stimulates adenylyl cyclase. cy7-5-azide.com |
| Gβγ Subunit | G-Protein Beta-Gamma Dimer | Dissociates from Gαs and can participate in other signaling pathways. cy7-5-azide.com |
| Adenylyl Cyclase | Enzyme | Catalyzes the conversion of ATP to cyclic AMP (cAMP). cy7-5-azide.com |
The activation of adenylyl cyclase by the Gαs subunit leads to an increase in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP). cy7-5-azide.com This elevation in cAMP levels is a critical step in the CRF signaling cascade. researchgate.net cAMP, in turn, activates protein kinase A (PKA), a serine/threonine kinase. cy7-5-azide.combiorxiv.org PKA activation occurs when cAMP binds to its regulatory subunits, causing them to dissociate from and release the catalytic subunits. The active catalytic subunits of PKA can then phosphorylate a wide array of downstream target proteins, including transcription factors, enzymes, and ion channels, thereby modulating their activity. nih.gov A key target of PKA is the cAMP response element-binding protein (CREB). cy7-5-azide.comnih.gov
In addition to the canonical Gs-cAMP-PKA pathway, CRF receptors can also signal through pathways involving protein kinase C (PKC). nih.govqiagen.com This can occur through the coupling of the receptor to other G-proteins, such as Gq, which activates phospholipase C (PLC). qiagen.com PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). qiagen.com DAG, in conjunction with calcium ions that may be released from intracellular stores by IP3, activates members of the PKC family of kinases. wikipedia.org Activated PKC can then phosphorylate a distinct set of substrate proteins, leading to a diverse range of cellular responses. wikipedia.org The PKC pathway has been shown to be involved in mediating some of the effects of CRF on neuronal function and gene expression. nih.govqiagen.com
CRF receptor activation can also lead to the stimulation of the mitogen-activated protein kinase (MAPK) signaling cascade. qiagen.comnih.gov MAPKs are a family of serine/threonine kinases that regulate a variety of cellular processes, including cell growth, differentiation, and stress responses. wikipedia.orgnih.gov The activation of MAPK pathways by CRF receptors can be complex and may involve cross-talk from both the cAMP-PKA and PKC pathways. qiagen.com Several distinct MAPK pathways exist, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. nih.govfrontiersin.org CRF has been shown to activate ERK1/2 and p38 MAP kinases in various cell types. nih.gov The activation of these pathways can lead to the phosphorylation of transcription factors and other cellular proteins, thereby influencing gene expression and cellular function. youtube.com
Table 2: Comparison of Major CRF-Activated Kinase Pathways
| Pathway | Primary Activator | Key Second Messengers | Primary Kinase | Key Downstream Effects |
| cAMP-PKA | Gs-coupled CRF Receptor | cAMP | Protein Kinase A (PKA) | Phosphorylation of CREB, regulation of gene transcription. cy7-5-azide.comnih.gov |
| PKC | Gq-coupled CRF Receptor | IP3, DAG, Ca2+ | Protein Kinase C (PKC) | Modulation of neuronal activity, regulation of gene expression. nih.govqiagen.comwikipedia.org |
| MAPK | Cross-talk from other pathways | Varies | ERK, JNK, p38 | Regulation of cell proliferation, differentiation, and stress responses. nih.govnih.govfrontiersin.org |
The cAMP response element-binding protein (CREB) is a key transcription factor that is activated downstream of the cAMP-PKA pathway. cy7-5-azide.comnih.gov The transcriptional activity of CREB is further regulated by a family of coactivators known as CREB-regulated transcription coactivators (CRTCs). nih.govfrontiersin.org In their phosphorylated state, CRTCs are retained in the cytoplasm. nih.gov However, upon certain cellular signals, such as an increase in intracellular calcium or a decrease in the activity of certain kinases, CRTCs are dephosphorylated and translocate to the nucleus. sdbonline.org In the nucleus, CRTCs can bind to CREB and enhance its ability to recruit the transcriptional machinery to target genes, thereby amplifying the transcriptional response. nih.gov There is evidence suggesting that CRTCs play a role in modulating the expression of genes regulated by CRF, providing an additional layer of control over the cellular response to this neuropeptide. nih.gov
To prevent overstimulation and to fine-tune the cellular response, the activity of CRF receptors is tightly regulated. oup.com A key mechanism for this regulation is receptor desensitization and internalization, a process in which β-arrestins play a crucial role. physiology.orgnih.govdomaintherapeutics.ca Following prolonged or repeated exposure to CRF, the intracellular domains of the CRF receptor are phosphorylated by G-protein coupled receptor kinases (GRKs). domaintherapeutics.ca This phosphorylation increases the affinity of the receptor for β-arrestins. domaintherapeutics.ca The binding of β-arrestin to the receptor has two main consequences: it sterically hinders the coupling of the receptor to G-proteins, thereby uncoupling it from downstream signaling, and it promotes the internalization of the receptor from the cell surface via clathrin-coated pits. physiology.orgnih.gov This process of desensitization and internalization effectively reduces the number of receptors available to bind CRF, thus dampening the cellular response. nih.gov
Regulation of CRF and Receptor Gene Expression
The expression of corticotropin-releasing factor (CRF) and its receptors is a tightly controlled process, fundamental to the orchestration of the stress response and various other physiological functions. This regulation occurs at the genetic level, involving a complex interplay of transcriptional controls, hormonal feedback, and neurotransmitter modulation.
Transcriptional Regulation and Promoter Analysis
The transcription of the CRF gene and its receptors is initiated at the promoter region, a critical segment of DNA that dictates the rate and timing of gene expression. Analysis of the human CRF type 1 receptor (CRFR1) gene has identified a 2.4-kb 5' flanking region that is rich in GC content, particularly around the transcriptional start sites. oup.com Two primary transcriptional start sites for the human CRFR1 gene have been located at positions -265 and -238 relative to the ATG start codon. nih.gov The minimal promoter sequence required for basal transcription has been narrowed down to a 370 bp region. nih.gov
Furthermore, the regulation of the CRF gene itself is complex and has been linked to the development of affective disorders when dysregulated. nih.gov The control of CRF mRNA levels is a dynamic process involving the interaction of various transcription factors and co-factors with specific DNA sequences, as well as epigenetic modifications like DNA methylation. nih.gov For instance, methylation of the CRF promoter has been shown to regulate its expression. researchgate.net
Cis-Regulatory Elements
Cis-regulatory elements are specific DNA sequences located near the genes they regulate, acting as binding sites for transcription factors. wikipedia.org The promoter regions of vertebrate CRF genes are highly conserved, indicating the evolutionary importance of these regulatory mechanisms. nih.gov Several key cis-regulatory elements and their corresponding trans-acting factors have been identified in the regulation of the CRF gene, including:
cAMP response element (CRE): This element is crucial for the induction of CRF transcription. The transcription factor CREB (cAMP response element-binding protein) binds to this site. researchgate.netnih.gov The activity of the CRF promoter is significantly attenuated by methylation, and this effect is also observed with mutations in the CRE site. researchgate.net
Activator protein 1 (AP-1/Fos/Jun): This complex of proteins is another important regulator of stressor-dependent CRF gene activation. nih.gov
Nerve growth factor induced gene B (NGFI-B): This transcription factor also plays a role in mediating the genetic response to stress. nih.gov
Negative Glucocorticoid Response Element (nGRE): A composite negatively regulated GRE has been found in the human CRF gene promoter, which is instrumental in the glucocorticoid-dependent repression of CRF gene transcription. nih.gov
Androgen-Responsive Element (ARE): A specific ARE has been identified in the human CRF promoter, allowing androgens to directly inhibit CRF production. nih.gov
| Element/Factor | Function in CRF Gene Regulation |
| CREB | Binds to the CRE to activate CRF gene transcription. researchgate.netnih.gov |
| AP-1 (Fos/Jun) | Involved in stressor-dependent activation of the CRF gene. nih.gov |
| NGFI-B | Participates in the transcriptional response to stressors. nih.gov |
| nGRE | Mediates glucocorticoid-dependent repression of CRF transcription. nih.gov |
| ARE | Allows for direct inhibition of CRF production by androgens. nih.gov |
Influence of Stressors on Gene Expression
Stress is a potent regulator of the CRF system. Acute stress, such as a single session of immobilization, leads to a robust increase in the expression of c-fos and CRF1 receptor mRNA in the paraventricular nucleus (PVN) of the hypothalamus. nih.gov However, under conditions of chronic stress (e.g., repeated immobilization), the response is blunted. nih.gov Chronically stressed animals exhibit significantly lower CRF1 receptor mRNA signals in the PVN following the final stress session. nih.gov This suggests an adaptive cellular mechanism that attenuates the action of CRF within the PVN in response to repeated exposure to the same type of stress. nih.gov
Hormonal Regulation (e.g., Glucocorticoids, Oxytocin)
The expression of CRF is under tight hormonal control, forming a critical feedback loop in the stress axis.
Glucocorticoids , the end products of the hypothalamic-pituitary-adrenal (HPA) axis, exert a predominantly inhibitory effect on CRF neurons in the PVN. oup.comoup.com This negative feedback is crucial for limiting the magnitude and duration of the stress response. oup.comoup.com However, the action of glucocorticoids is cell-type specific. In other brain regions, such as the central nucleus of the amygdala, glucocorticoids can actually stimulate CRF expression. oup.comoup.com
Oxytocin has been shown to dampen the HPA axis activity. nih.gov It modulates the stress-induced transcription of the CRF gene by delaying the nuclear translocation of CRTC3, a coactivator of CREB. nih.govnih.gov This sequestration of CRTC3 in the cytoplasm leads to reduced binding of this coactivator to the CRF gene promoter, thereby delaying CRF gene expression. nih.govnih.gov
| Hormone | Effect on CRF Gene Expression in the PVN | Mechanism |
| Glucocorticoids | Inhibitory oup.comoup.com | Binds to glucocorticoid receptors which act as transcriptional regulators. biorxiv.org |
| Oxytocin | Attenuates/Delays nih.govnih.gov | Sequesters the CREB coactivator CRTC3 in the cytoplasm. nih.govnih.gov |
Neurotransmitter and Neuropeptide Modulation (e.g., Serotonin (B10506), Noradrenaline, Neuromedin C, Thyrotropin-Releasing Hormone, PACAP, GLP-1)
The CRF system is modulated by a wide array of neurotransmitters and neuropeptides, integrating various neural signals to produce a coordinated response. CRF is considered a potential mediator of stress-induced activation of the locus coeruleus, the brain's primary noradrenergic nucleus. nih.gov The locus coeruleus expresses CRF1 receptors, while the dorsal raphe, a major source of serotonin, expresses both CRF1 and CRF2 receptors, indicating differential modulation of these systems by CRF. nih.gov
CRF itself can potentiate excitatory neurotransmission in areas like the hippocampus, indicating an interaction with the glutamatergic system. nih.gov Although the direct transcriptional regulation of the CRF gene by Neuromedin C, Thyrotropin-Releasing Hormone, PACAP, and GLP-1 is an area of ongoing research, the intricate network of neuropeptide interactions within the central nervous system suggests a high likelihood of such modulatory influences. frontiersin.org
Functional Implications of CRF-Binding Protein (CRF-BP) Interactions
Corticotropin-releasing factor-binding protein (CRF-BP) is a secreted glycoprotein (B1211001) that plays a crucial role in modulating the biological activity of corticotropin-releasing factor (CRF) and related peptides. By binding to CRF with high affinity, CRF-BP influences its availability to interact with CRF receptors, thereby regulating the physiological responses to stress. This modulation occurs through several mechanisms, including ligand buffering, clearance, and direct actions within the central nervous system and the pituitary gland.
Ligand Buffering and Clearance
CRF-BP acts as a critical buffer for CRF, sequestering the peptide and preventing its interaction with CRF receptors. This function is particularly important in managing the levels of free, biologically active CRF in circulation and within specific tissues. The binding affinity of human CRF-BP for human/rat CRF is in the sub-nanomolar range, which is equal to or greater than the affinity of CRF for its receptors. mdpi.com This high-affinity binding effectively neutralizes CRF's biological activity. nih.gov
One of the primary roles of CRF-BP is to control the clearance of CRF from the bloodstream. By binding to CRF, CRF-BP facilitates its removal from circulation. This is evidenced by studies comparing the half-life of different CRF analogs. For instance, ovine CRF (oCRF), which has a low affinity for CRF-BP, has a significantly longer duration of action and is cleared at a much slower rate than human/rat CRF (h/rCRF) following intravenous administration in humans. nih.gov This suggests that CRF-BP actively contributes to the clearance of endogenous CRF. nih.gov During pregnancy, high levels of CRF are secreted by the placenta. CRF-BP in maternal plasma is thought to bind this placental CRF, preventing inappropriate activation of the maternal pituitary-adrenal axis. nih.gov
The process of ligand buffering and clearance by CRF-BP is a dynamic one. Following a bolus injection of synthetic hCRF in human subjects, plasma CRF-BP levels have been observed to decrease, reaching about 60% of their basal levels within 15 minutes, before gradually returning to pre-injection concentrations. nih.gov This demonstrates the active role of CRF-BP in binding and clearing excess CRF.
Neurobiological and Physiological Roles of the Crf System in Preclinical Models
Role in Stress Responses and Adaptive Behaviors
The CRF system is fundamental to orchestrating the physiological and behavioral repertoire that allows an organism to cope with and adapt to stressors. Its actions are coordinated through at least two primary G-protein coupled receptors, CRF receptor type 1 (CRFR1) and CRF receptor type 2 (CRFR2), which exhibit distinct anatomical distributions and functional roles. frontiersin.orgscielo.brmdpi.com
Hypothalamic-Pituitary-Adrenal (HPA) Axis Regulation
The quintessential role of CRF is as the apex regulator of the hypothalamic-pituitary-adrenal (HPA) axis, the core neuroendocrine stress response system. cpn.or.krmdpi.comnih.gov In response to a stressor, CRF is synthesized and released from parvocellular neurons within the paraventricular nucleus (PVN) of the hypothalamus into the hypophysial portal system. mdpi.comnih.gov This peptide then travels to the anterior pituitary gland, where it binds to high-affinity CRFR1 on corticotrope cells. scielo.brnih.gov
This binding event initiates a signaling cascade that stimulates the synthesis of the precursor molecule proopiomelanocortin (POMC) and the subsequent secretion of Adrenocorticotropic Hormone (ACTH) into the systemic circulation. scielo.brmdpi.com ACTH, in turn, acts on the adrenal cortex to stimulate the synthesis and release of glucocorticoids—primarily corticosterone (B1669441) in rodents. mdpi.commdpi.com These glucocorticoids mobilize energy and orchestrate metabolic and immune adjustments to the stressor. mdpi.com The HPA axis is regulated by a negative feedback loop, whereby elevated glucocorticoid levels inhibit the synthesis and secretion of both CRF in the hypothalamus and ACTH in the pituitary, thus ensuring the termination of the stress response. scielo.brmdpi.com Studies in rats have confirmed the physiological necessity of CRF for both basal and stress-induced ACTH and corticosterone secretion. oup.comnih.gov
Neuroendocrine Stress Response Modulation
Beyond its primary role in HPA axis activation, CRF orchestrates a broader neuroendocrine and autonomic response to stress. cpn.or.krfrontiersin.orgnih.gov CRF-containing neurons in the PVN project to autonomic control centers in the brainstem, including the locus coeruleus and nucleus tractus solitarius, thereby activating the sympathetic nervous system. cpn.or.krresearchgate.net This leads to the rapid "fight-or-flight" response, characterized by increased heart rate, blood pressure, and glucose availability. mdpi.com
CRF interacts synergistically with other neuropeptides, such as Arginine Vasopressin (AVP), which is often co-expressed in PVN neurons, to potentiate ACTH release, particularly during chronic stress. mdpi.comnih.gov The CRF system also includes related peptides like the urocortins, which preferentially bind to CRFR2 and are involved in modulating various stress-related physiological functions, including the neuroendocrine stress response. mdpi.comoup.comnih.gov Furthermore, CRF is recognized as a key link between stress and the immune system, partly through glucocorticoid secretion and also via direct actions on immune cells. scielo.br
Behavioral Adaptations to Stress (e.g., Active vs. Passive Coping Styles)
Preclinical models reveal that the CRF system is critically involved in determining the behavioral strategy an animal adopts to cope with a stressor, which can be broadly categorized as active (proactive) or passive (reactive). frontiersin.orgresearchgate.net Active coping involves fight-or-flight behaviors, such as aggression or escape attempts, whereas passive coping is characterized by freezing, immobility, or submissive postures. researchgate.netnih.gov
The choice of coping strategy is associated with distinct patterns of CRF system activity. scienceopen.com Studies using social defeat paradigms in rats show that individuals adopting a passive coping strategy often exhibit neurobiological adaptations indicative of stress vulnerability, including increased activity in the CRF system. researchgate.netscienceopen.com Conversely, active coping strategies can be associated with adaptations that confer resilience. researchgate.net For example, following social defeat stress, rats that adopt an active coping strategy show a dynamic shift in CRF receptor subtypes in the dorsal raphe nucleus (DRN), a key area for serotonin (B10506) production. scielo.brnih.gov Specifically, this involves an internalization of CRFR1 and a recruitment of CRFR2 to the cell surface, which qualitatively alters the serotonergic response to subsequent stress from inhibition to excitation. scielo.brjneurosci.org This neuroplasticity is absent in passive copers, suggesting it is a key mechanism for adaptive behavioral responses. nih.gov The engagement of CRFR1 is often linked to promoting active escape behaviors, while CRFR2 activation in the DRN is associated with passive coping. jneurosci.orgnih.gov
Involvement in Stress-Related Behaviors in Animal Models
The role of CRF in mediating anxiety-like behaviors is well-established through a variety of preclinical behavioral tests. Administration of CRF, typically into the brain's ventricular system or directly into specific limbic brain regions like the amygdala, consistently produces behaviors in rodents that are interpreted as signs of increased anxiety. researchgate.net
Anxiety-Like Behaviors (e.g., Conditioned Fear, Shock-Induced Freezing, Elevated Plus Maze, Light-Dark Box, Defensive Withdrawal Tests)
The anxiogenic (anxiety-producing) effects of CRF are robustly demonstrated across multiple validated animal models of anxiety.
Elevated Plus Maze (EPM): This test relies on the conflict between a rodent's tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiogenic compounds decrease the proportion of time spent and entries made into the open arms. Central administration of CRF in rats has been shown to produce a selective anxiogenic effect, decreasing exploration of the open arms. researchgate.net This effect can be reversed by CRF receptor antagonists, implicating central CRF receptors in this anxiety-like response. researchgate.netnih.gov Conversely, activation of the CRFR2 receptor has been shown to attenuate anxiety-like behavior in the EPM. wiley.com
Light-Dark Box: This model is based on the innate aversion of rodents to brightly lit areas. Anxiolytic drugs increase the time spent in the light compartment and the number of transitions between the two compartments. Forebrain-specific deficiency of CRFR1 in mice leads to an increase in time spent in the lit compartment, indicating reduced anxiety. researchgate.net Conversely, stress exposure reduces the time spent in the light box, an effect consistent with increased anxiety. researchgate.netplos.org Studies have shown that activation of CRFR2 in the lateral septum can increase anxiety-like behavior in the light-dark box, but this effect is dependent on the stress level of the animal. nih.govtaylorandfrancis.com
Conditioned Fear and Shock-Induced Freezing: In fear conditioning paradigms, an animal learns to associate a neutral stimulus (like a tone) with an aversive one (like a footshock). Subsequent presentation of the tone alone elicits a fear response, typically measured as freezing behavior. The CRF system, particularly in the amygdala, is essential for the acquisition and expression of conditioned fear.
Defensive Withdrawal Tests: These tests measure an animal's propensity to hide in a protected space when faced with a large, novel, and potentially threatening environment. Increased time spent in the sheltered area is interpreted as heightened anxiety or fear.
The following tables summarize representative findings on the effects of manipulating the CRF system in these preclinical anxiety models.
Table 1: Effect of CRF System Manipulation in the Elevated Plus Maze (EPM)
| Animal Model | Brain Region / Administration Route | Compound/Manipulation | Key Finding | Citation |
|---|---|---|---|---|
| Rat | Intracerebroventricular (ICV) | CRF | Increased anxiety-like behavior. | researchgate.net |
| Rat | Intracerebroventricular (ICV) | α-helical CRF (CRF antagonist) | Reversed the anxiogenic effects of surgery-induced stress. | researchgate.net |
| Rat | Intracerebroventricular (ICV) | Urocortin 3 (CRFR2 agonist) | Attenuated the increased anxiety-like state during ethanol (B145695) withdrawal. | wiley.com |
| Rat | Dorsal Raphe Nucleus (dRN) | ASV-30 (CRFR2 antagonist) | Reversed amphetamine withdrawal-induced anxiety (increased open arm time). | nih.gov |
Table 2: Effect of CRF System Manipulation in the Light-Dark Box Test
| Animal Model | Brain Region / Administration Route | Compound/Manipulation | Key Finding | Citation |
|---|---|---|---|---|
| Mouse | Forebrain-specific knockout | CRHR1 knockout | Increased time spent in the lit compartment (anxiolytic effect). | researchgate.net |
| Mouse | - | Early-life stress | Decreased time spent in the lit compartment in both wild-type and CRHR1 knockout mice. | researchgate.net |
| Rat | Neonatal gastric irritation model | Iodoacetamide (induces stress) | Decreased percentage of time spent in the light box. | plos.org |
| Mouse | Lateral Septum | Urocortin 2 (CRFR2 agonist) under high stress | Significantly increased anxiety-like behavior. | nih.gov |
Depressive-Like Behaviors (e.g., Forced Swim Test, Tail Suspension Test)
Corticotropin-releasing factor (CRF) is a key mediator of stress responses, and its role in depressive-like behaviors has been extensively studied in preclinical models. nih.govnih.gov In rats, intracerebroventricular (ICV) administration of CRF has been shown to increase floating time in the forced swim test, a common measure of behavioral despair. nih.gov This effect is consistent with the increased floating observed after chronic footshock stress, suggesting that CRF may mediate some of the behavioral consequences of chronic stress. nih.gov Interestingly, chronic restraint stress in rats has the opposite effect, decreasing floating time. nih.gov
In mice, the effects of CRF on depressive-like behaviors are more complex and can differ from those observed in rats. nih.gov While chronic footshock increased floating in the forced swim test in mice, similar to rats, ICV CRF administration actually decreased floating time. nih.gov In the tail suspension test, another model for assessing depressive-like behavior in mice, chronic footshock tended to decrease immobility. nih.gov
Studies with genetically modified mice provide further insight into the role of the CRF system in depression. Mice deficient in the CRF receptor 2 (CRFR2) exhibit increased immobility in the forced swim test, a finding observed in both males and females. nih.gov Specifically, female CRFR2-deficient mice showed increased immobility and decreased swimming and climbing times compared to their wild-type counterparts. nih.gov Male mutant mice also displayed a significant increase in immobility and a decrease in swimming time. nih.gov Treatment with a CRFR1 antagonist, antalarmin, reversed these effects, decreasing immobility and increasing swimming and climbing in the CRFR2-deficient mice. nih.gov These findings support the hypothesis that hyperactivity of the CRFR1 pathway may contribute to a susceptibility to developing depression-like behaviors. nih.gov
Furthermore, the loss of a social bond in monogamous prairie voles has been shown to increase passive stress-coping behaviors, which are considered indicative of a depressive-like state. researchgate.net This behavioral change was prevented by the long-term ICV infusion of a nonselective CRF receptor antagonist. researchgate.net
Social Stress Models (e.g., Social Defeat, Isolation)
The corticotropin-releasing factor (CRF) system is highly responsive to social stressors such as social defeat and isolation. frontiersin.org A single social defeat experience in mice can lead to an immediate increase in anxiety-like behavior. frontiersin.org This response can be blocked by administering a general CRF antagonist into the central nucleus of the amygdala (CeA). frontiersin.org Furthermore, infusing a CRF1 receptor antagonist, antalarmin, into the amygdala of mice immediately after social defeat prevents the development of exaggerated fear responses 24 hours later. nih.gov This suggests a role for CRF in the amygdala in consolidating the emotional memory of social stress. nih.gov Chronic social defeat is considered a rodent model of depression, and activation of CRF neurons in the medial prefrontal cortex has been shown to promote stress-resilient behaviors in this model. physiology.org
Social isolation is another potent stressor that alters the CRF system. frontiersin.org Rats isolated for a period after weaning show long-term changes in CRF-related signaling. nih.gov For instance, early-life social isolation in male rats leads to an upregulation of CRF2 receptor levels in the dorsal raphe nucleus (dRN), which may underlie altered serotonergic activity and increased sensitivity to stress in adulthood. nih.gov In line with this, CRF receptor antagonism within the dRN has been found to reduce social anxiety-like behavior in adult rats that were socially isolated during early life. jneurosci.org Specifically, a CRF antagonist decreased the latency to approach an unfamiliar rat and increased the duration of social contact in previously isolated rats. jneurosci.org
Research has also shown that juvenile rats subjected to daily isolation exhibit higher levels of CRF mRNA in the paraventricular nucleus (PVN). frontiersin.org In another study, adolescent rats housed in isolation for 10 days after weaning displayed increased anxiety-like behaviors and alterations in dopamine (B1211576) release in the nucleus accumbens, which were modulated by a CRF1 receptor antagonist. nih.gov These findings highlight the detrimental effects of social isolation during early development and point to the dysregulation of the CRF system as a contributing factor to the observed pathologies. nih.gov
Regulation of Gastrointestinal Functions
Gastric Secretion and Motility
Corticotropin-releasing factor (CRF) exerts significant influence over gastric functions, with both central and peripheral mechanisms at play. jci.org Central administration of CRF into the lateral cerebral ventricle of freely moving rats leads to a dose-related inhibition of gastric emptying. nih.gov This effect appears to be mediated by the autonomic nervous system, as it is abolished by the ganglionic blocking agent chlorisondamine (B1215871) and the noradrenergic blocker bretylium, but not by truncal vagotomy. nih.gov Opioid pathways also seem to be involved, as the opioid antagonist naloxone (B1662785) reverses the CRF-induced delay in gastric emptying. nih.gov
Peripheral administration of CRF also results in a significant inhibition of gastric emptying. nih.govkoreamed.org In guinea pigs, intraperitoneal injection of CRF significantly inhibited upper gastrointestinal transit. koreamed.org In healthy human volunteers, peripheral infusion of CRF was found to accelerate the gastric emptying rate and increase the postprandial gastric response, which was accompanied by a rise in symptoms. physiology.org However, this study did not find an alteration in gastric sensitivity or meal-induced accommodation with CRF infusion. physiology.org
The effects of CRF on gastric motility are complex. While many studies point towards an inhibitory effect on gastric emptying, some research suggests a stimulatory role. jci.orgkoreamed.orgscispace.com For instance, peripheral CRF has been shown to stimulate gastric contractions in freely moving conscious rats. koreamed.org The differing effects of CRF on gastric function likely depend on the site of action (central versus peripheral) and the specific CRF receptor subtype involved. jci.orgscispace.com The inhibition of gastric emptying by CRF is thought to be mediated by CRF2 receptors. scispace.com
Colonic Motor Function and Transit
Corticotropin-releasing factor (CRF) has a pronounced stimulatory effect on colonic motor function and transit. physiology.orgjnmjournal.org Both central and peripheral administration of CRF have been shown to accelerate colonic transit in rats. nih.govphysiology.org Intracisternal injection of CRF stimulates colonic motility, an effect that is hypothesized to involve a vagal pathway and 5-HT3 receptors in the proximal colon. physiology.org Similarly, intracerebroventricular administration of CRF markedly increases large bowel transit. nih.gov This central effect is abolished by the ganglionic blocking agent chlorisondamine or by vagotomy, indicating mediation through the autonomic nervous system. nih.gov
Peripheral administration of CRF also potently stimulates colonic motor activity. jnmjournal.org In an isolated, vascularly perfused rat colon model, CRF progressively increased colonic motility in both the proximal and distal colon in a concentration-dependent manner. wjgnet.comwjgnet.com A maximal response in the proximal colon was observed at a CRF concentration of 288 pmol/L, resulting in a 112.5% increase in the motility index, while the distal colon showed a maximal response of a 107.4% increase at 144 pmol/L. wjgnet.com This CRF-induced hypermotility appears to be mediated by local cholinergic signaling via muscarinic receptors, as it can be suppressed by atropine. wjgnet.com
The stimulatory effects of CRF on colonic function are primarily mediated by the CRF1 receptor. jnmjournal.org Activation of the CRF1 pathway, either in the brain or in the colon, has been shown to stimulate colonic motility and defecation. jnmjournal.org Conversely, selective CRF1 antagonists can abolish or reduce the stimulation of colonic motility induced by both exogenous CRF and stress. jnmjournal.org In contrast, CRF2 receptor signaling in the colon appears to have a dampening effect on the CRF1-mediated stimulation of colonic motor function. jnmjournal.org
Intestinal Permeability and Barrier Function
Corticotropin-releasing factor (CRF) plays a crucial role in the regulation of intestinal permeability and barrier function, largely in response to stress. jnmjournal.orgnih.gov Both psychological and physical stressors have been demonstrated to increase intestinal permeability, and this effect is mimicked by the administration of exogenous CRF. nih.govbmj.com This suggests that CRF is a key mediator in stress-induced intestinal barrier dysfunction. jnmjournal.orgplos.org
The mechanisms by which CRF alters intestinal permeability are multifaceted and involve various cell types and signaling pathways. A significant body of evidence points to the involvement of mast cells. jnmjournal.orgbmj.com In healthy humans, acute psychological stress was shown to increase small intestinal permeability, an effect that was reproduced by the peripheral administration of CRF. bmj.comnih.gov Importantly, the mast cell stabilizer disodium (B8443419) cromoglycate blocked the increase in permeability induced by both stress and CRF, indicating a mast cell-dependent mechanism. nih.gov In a porcine ex vivo intestinal model, CRF was found to increase paracellular permeability, and this effect was inhibited by the mast cell stabilizer sodium cromolyn. plos.orgnih.gov Further investigation in this model revealed that CRF triggers the release of TNF-α and proteases from mast cells, which in turn disrupt the intestinal epithelial barrier. plos.orgnih.gov
The CRF1 receptor appears to be the primary receptor subtype mediating these effects on intestinal permeability. nih.govjnmjournal.org Stimulation of CRF1 receptors has been linked to an elevated secretory state and barrier dysfunction. nih.gov CRF impairs the gut barrier via Toll-like receptor 4 (TLR4) signaling, leading to increased colonic hyperpermeability. jnmjournal.org Furthermore, CRF can increase the expression of claudin-2, a tight junction protein that can compromise barrier function, and this effect can be prevented by blocking CRF receptors. plos.org The enteric nervous system also plays a critical role, as the nerve blocker tetrodotoxin (B1210768) has been shown to inhibit CRF-mediated intestinal barrier dysfunction. plos.orgnih.gov
Visceral Hypersensitivity and Pain
Corticotropin-releasing factor (CRF) is a key player in the modulation of visceral pain and hypersensitivity, a hallmark of functional gastrointestinal disorders like Irritable Bowel Syndrome (IBS). jnmjournal.orgjnmjournal.orgmedcraveonline.com Both central and peripheral administration of CRF have been shown to induce visceral hypersensitivity in preclinical models. jnmjournal.orgnih.gov
In rats, intracerebroventricular (ICV) injection of CRF induces visceral hyperalgesia to colorectal distention (CRD), mimicking the response seen after partial restraint stress. jnmjournal.orgjnmjournal.org This effect is mediated by the CRF1 receptor, as selective CRF1 antagonists can prevent the hyperalgesic response to both ICV CRF and various stressors. jnmjournal.orgjnmjournal.org The central nucleus of the amygdala is a key site where CRF acts to modulate visceral pain. medcraveonline.comescholarship.org
Peripheral CRF signaling also plays a significant role in visceral hypersensitivity. jnmjournal.orgnih.gov Intraperitoneal injection of a selective CRF1 agonist, cortagine, induces visceral hypersensitivity to CRD in both rats and mice. nih.govphysiology.org This effect is abolished by a peripherally acting CRF antagonist, but not by a centrally acting one, supporting a primary role for peripheral CRF1 receptors in this response. nih.govphysiology.org In healthy humans, systemic injection of CRF has been shown to lower pain thresholds to rectal distention. jnmjournal.org
The mechanisms underlying CRF-induced visceral hypersensitivity are thought to involve several factors, including the activation of mast cells and an increase in intestinal permeability. escholarship.orgnih.gov Stress enhances abdominal contractions in response to rectal distention in rats via pathways that involve central CRF and intestinal mast cells. nih.gov An increase in intestinal permeability is considered a prerequisite for the development of visceral hypersensitivity and the sensitization of nociceptors. escholarship.org In contrast to the pro-nociceptive effects of CRF1 activation, activation of the CRF2 receptor has been shown to dampen visceral hyperalgesia. jnmjournal.org
Modulation of the Enteric Nervous System
The CRF system is an intrinsic component of the gut's neurocircuitry. karger.com CRF is expressed in neuronal cell bodies and nerve fibers within the myenteric and submucosal plexuses of the stomach, small intestine, and large intestine in preclinical models such as guinea pigs and rats. karger.com The two primary CRF receptors, CRF₁ and CRF₂, are also abundantly expressed in the ENS. karger.comnih.gov CRF₁ receptors are found on myenteric and submucosal neurons, often in close proximity to CRF-expressing neurons, suggesting a paracrine signaling mechanism. karger.com In the myenteric plexus, CRF₁ is predominantly co-localized with choline (B1196258) acetyltransferase (ChAT), indicating its presence on cholinergic neurons. karger.com
Functionally, activation of the CRF system within the gut has profound effects on gastrointestinal motility. Peripheral administration of CRF or its agonists can inhibit gastric emptying while stimulating colonic transit. nih.gov These effects are believed to be mediated locally within the gut, as they can be reproduced in isolated gut segments containing functional enteric neurons. nih.gov For instance, CRF can increase propulsive colonic motility, leading to diarrhea in rodents. jnmjournal.org This action is primarily mediated through CRF₁ receptors expressed by cholinergic and nitrergic myenteric neurons in the colon. jnmjournal.org
Stressful stimuli can trigger the release of CRF within the colon, leading to altered gut function. nih.gov Studies have shown that partial restraint stress in rats elevates both the expression and release of CRF in the colon. nih.gov This endogenous release of CRF contributes to stress-induced increases in fecal output and colonic ion secretion. nih.gov The interaction between CRF and the ENS is a key component of the gut's response to stress, linking psychological and physiological stress to changes in digestive function. karger.comresearchgate.net
Table 1: Effects of CRF System Activation on Enteric Nervous System Function in Preclinical Models
| Experimental Model | CRF System Component | Observed Effect on ENS | Reference |
| Rat | Intraperitoneal CRF injection | Increased colonic baseline ion secretion, watery diarrhea | karger.com |
| Rat | Central CRF administration | Delayed gastric emptying, increased large bowel transit | nih.gov |
| Rat | Partial restraint stress | Increased CRF expression and release in the colon | nih.gov |
| Guinea Pig | In vitro stomach and colon segments | Alterations in motor patterns | nih.gov |
| Rat | Conscious models | Activation of CRF₁ on cholinergic and nitrergic myenteric neurons | jnmjournal.org |
Contributions to Neuroplasticity, Learning, and Memory
The CRF system is critically involved in the processes of neuroplasticity, learning, and memory, particularly in the context of emotionally significant experiences. Its actions are prominent in brain regions such as the amygdala and hippocampus, where it modulates synaptic strength and cognitive functions.
Synaptic Plasticity Modulation
CRF and its receptors are key modulators of synaptic plasticity, the cellular basis of learning and memory. In the basolateral amygdala (BLA), a region crucial for fear learning and memory consolidation, CRF-CRF₁ signaling has been shown to enhance neuronal excitability and induce long-term potentiation (LTP), a form of synaptic strengthening. weizmann.ac.il In vitro studies have demonstrated that activation of CRF₁ receptors in the BLA increases glutamatergic neurotransmission. weizmann.ac.il
The mechanisms by which CRF modulates synaptic plasticity are complex and can involve interactions with other neurotransmitter systems. For example, in the amygdala, CRF₁ receptor activation has been linked to the potentiation of NMDA receptor-mediated synaptic components, a process that is dependent on protein kinase A (PKA). nih.gov This suggests that endogenous CRF release during stressful events can facilitate synaptic changes that underlie the formation of strong, lasting memories. nih.gov Furthermore, CRF has been shown to have both excitatory and inhibitory effects on dopamine neurons in the ventral tegmental area (VTA), influencing both short-term firing rates and long-term plasticity. frontiersin.org
Memory Consolidation and Retrieval
The CRF system plays a crucial role in the consolidation of memories, especially those with a strong emotional component. The release of CRF in the amygdala during and after a learning experience is thought to be a critical step in strengthening the memory trace. nih.govpnas.org Studies using inhibitory avoidance training in rats have shown that the administration of a CRF receptor antagonist into the BLA immediately after training impairs long-term memory retention, suggesting that endogenous CRF is necessary for proper memory consolidation. pnas.org Conversely, enhancing CRF signaling in the BLA can enhance memory consolidation. nih.gov
The influence of CRF on memory consolidation is often intertwined with the actions of other stress hormones, such as glucocorticoids and norepinephrine (B1679862). nih.gov CRF's interaction with the β-adrenoceptor–cAMP pathway in the BLA is essential for its memory-enhancing effects. nih.gov While CRF is critical for strengthening memories, its over-activation, particularly under conditions of chronic stress, can have detrimental effects on memory retrieval. rug.nl
Cognitive Effects of Early Life Stress
Exposure to stress early in life can have profound and lasting consequences on cognitive function, and the CRF system is a key mediator of these effects. nih.gov Preclinical models of early life stress, such as maternal separation in rats, have demonstrated that this early adversity leads to long-term alterations in brain structure and function, including changes in synaptic plasticity and cognitive impairments. plos.orgmdpi.com
Persistently elevated levels of CRF and hyperactivity of the CRF-CRF₁ system in the hippocampus are implicated in the structural and cognitive deficits observed following early life stress. nih.gov These changes can include reduced dendritic complexity and spine density in brain regions like the prefrontal cortex and hippocampus, which are crucial for learning and memory. nih.govresearchgate.net These structural alterations are believed to underlie the deficits in hippocampus-dependent memory and increased vulnerability to adult stress that are observed in animals exposed to early life adversity. nih.gov Blocking CRF₁ receptors during the period of early life stress has been shown to prevent some of these structural abnormalities, highlighting the central role of this system in mediating the long-term cognitive consequences of early life trauma. researchgate.net
Table 2: Research Findings on CRF's Role in Neuroplasticity, Learning, and Memory
| Research Area | Key Finding | Brain Region(s) | Preclinical Model | Reference |
| Synaptic Plasticity | CRF-CRF₁ signaling enhances neuronal excitability and LTP. | Basolateral Amygdala | Rat | weizmann.ac.il |
| CRF₁ activation potentiates NMDA receptor function via PKA. | Amygdala | Rat | nih.gov | |
| Memory Consolidation | Endogenous CRF in the BLA is necessary for memory consolidation. | Basolateral Amygdala | Rat | pnas.org |
| CRF enhances memory consolidation via interaction with the β-adrenoceptor–cAMP pathway. | Basolateral Amygdala | Rat | nih.gov | |
| Early Life Stress | Persistently elevated hippocampal CRF contributes to cognitive impairments. | Hippocampus | Rat | nih.gov |
| Early life stress leads to reduced dendritic complexity. | Prefrontal Cortex, Hippocampus | Rat | nih.govresearchgate.net |
Modulation of Social Behavior
The CRF system is a significant modulator of social behaviors in preclinical models, influencing the motivation to engage with others and the preference for novel social encounters. nih.gov
Sociability and Social Novelty Preference
Sociability, the innate drive to interact with conspecifics, and the preference for social novelty, the tendency to spend more time with an unfamiliar individual over a familiar one, are fundamental aspects of social behavior in rodents. nih.gov The CRF system exerts complex and sometimes opposing effects on these behaviors, largely dependent on the specific CRF receptor subtype and brain region involved. nih.gov
Studies in rodents have shown that CRF itself, acting primarily through CRF₁ receptors, can influence sociability and promote a preference for social novelty. nih.govnih.gov A specific neural circuit involving CRF-expressing neurons in the infralimbic area of the prefrontal cortex (ILA) that project to the rostro-dorsal lateral septum (rdLS) has been identified as a key regulator of social novelty preference. nih.govbiorxiv.org Release of CRF in the rdLS during interactions with a familiar mouse appears to suppress further interaction with that individual, thereby promoting a relative preference for a novel mouse. nih.govbiorxiv.org This mechanism is thought to be crucial for the developmental shift observed in rodents from a preference for familiar littermates in juveniles to a preference for novel individuals in adulthood. biorxiv.org
The modulation of social behavior by the CRF system is not uniform across different contexts and sexes. For example, urocortins, which are related to CRF, can have different effects on sociability depending on whether the interaction is between males or a male and a female. nih.gov These findings underscore the nuanced role of the CRF system in shaping social interactions, with specific circuits and receptor subtypes fine-tuning behavioral responses to social cues.
Social Recognition and Memory
The corticotropin-releasing factor (CRF) system is a key player in a wide range of behaviors associated with stress, anxiety, and depression. nih.gov There is also considerable research into the links between social behaviors and the CRF system across various species, including fish, birds, rodents, and primates. frontiersin.org While some of these connections are due to the broader influence of CRF and urocortins on stress and anxiety, these peptides also have a specific impact on social behavior. nih.gov
Recent research has identified a neural pathway that may influence whether an individual chooses to interact with a familiar individual or a stranger. columbia.edu A study published in Cell resulted from a collaboration between scientists at the Zuckerman Mind Brain & Behavior Institute at Columbia University, the University of Washington in Seattle, and the Instituto de Neurociencias CSIC-UMH in Alicante, Spain. columbia.edu This research suggests that corticotropin-releasing hormone signaling from the prefrontal cortex to the lateral septum reduces interactions with familiar mice. columbia.edu
Using a series of experiments to manipulate neuron function in these two regions, researchers found that a group of inhibitory neurons in the infralimbic area (ILA) connects to the rostral lateral septum (rLS), and this pathway is essential for mice to display a typical preference for social novelty. columbia.edu The ILA neurons contain the neurotransmitter corticotropin-releasing hormone (CRH), which is primarily known for its role in stress and anxiety. columbia.edu Neurons in the rLS have receptors for CRH, but it was not previously known that CRH-containing neurons in the ILA communicate with CRH-receiving neurons in the rLS. columbia.edu
Parental Care and Pair Bonding
The corticotropin-releasing factor (CRF) system has been implicated in parental care, maternal defense, sexual behavior, and pair bonding. frontiersin.org To ensure the proper expression of maternal behavior around the time of birth, the activity of the CRF system needs to be minimized. uni-regensburg.de
The quality of the early family environment can be a significant factor in vulnerability later in life. pitzer.edu In rats, naturally occurring variations in maternal care during the early postnatal period are linked to the development of individual differences in behavioral and hypothalamic-pituitary-adrenal (HPA) responses to stress. pitzer.edu These effects appear to be mediated by the influence of maternal licking and grooming on the development of central CRF systems, which regulate behavioral, endocrine, and autonomic responses to stress through the activation of forebrain noradrenergic systems. pitzer.edu These findings provide a neurobiological basis for the observed connection between early life events and health in adulthood. pitzer.edu
Social relationships have a significant impact on physiology and behavior, including the HPA axis, anxiety, and mental health. nih.gov The disruption of social bonds through separation or death often leads to intense grief, depression, and physical illness. nih.gov Since monogamous prairie voles form lasting, selective pair bonds with their mates, they serve as an animal model for studying the physiological effects of pair bonding and the loss of a bonded partner. nih.gov
Interactions with the Immune System
Corticotropin-releasing factor (CRF) plays a crucial role in coordinating the endocrine, autonomic, behavioral, and immune responses to stress through its actions in the brain and the periphery. nih.gov The CRF family can exert both pro- and anti-inflammatory functions depending on the receptor type, the tissues involved, and the phase of the disease. nih.gov
Modulation of Inflammatory Processes
The corticotropin-releasing factor (CRF) family of peptides has been shown to have both pro- and anti-inflammatory properties. nih.gov CRF administered subcutaneously or intravenously has been found to inhibit edema and dye leakage in the rat paw caused by various injuries. nih.gov These findings contrast with some results that suggest a primarily pro-inflammatory effect of CRF, particularly in arthritic conditions. nih.gov
The central CRF system is believed to play a protective role in experimental colitis, possibly by activating the HPA axis. marmara.edu.tr Additionally, cholecystokinin (B1591339) (CCK)-like immunoreactivity and CCKB receptor-mediated regulation of the amygdala by the hypothalamus have been observed during stress exposure, suggesting that CCK may be involved in these processes. marmara.edu.tr
A summary of preclinical findings on CRF's dual role in inflammation is presented in the table below.
| Model | CRF Effect | Key Findings |
| Rat Paw Edema | Dose-dependent | Low doses (0.5-5 ng) inhibited edema, while high doses (5 µg) induced it. nih.gov |
| TNBS-induced Colitis | Anti-inflammatory | Central administration of CRF inhibited the worsening of colitis caused by stress. nih.gov |
| Clostridium difficile Toxin A-induced Enteritis | Pro-inflammatory | CRF-deficient mice showed significantly reduced inflammation and local IL-1β expression. nih.gov |
Cytokine Production and Neuroinflammation
The interaction between the hypothalamic-pituitary-adrenal (HPA) axis, a primary coordinator of the stress response, and the immune system during an inflammatory response is supported by a variety of experimental and human studies. jci.org Activation of the HPA axis during immune stimulation is mediated by cytokines and results in an increased secretion of adrenocorticotropic hormone (ACTH), which in turn stimulates the synthesis and release of glucocorticoids from the adrenals. jci.org
CRF has been found to have a stimulatory effect on cytokine production in both RAW264.7 macrophage cells and primary inflammatory macrophages. nih.gov Specifically, treating RAW264.7 cells with lipopolysaccharide (LPS) in the presence of CRF led to a further increase in the secretion of TNF-α, IL-1β, and IL-6. nih.gov The most significant effect was observed on IL-1β secretion, where CRF induced a 5.7-fold increase. nih.gov
Chronic stress exposure can also lead to neuroinflammatory changes. rowan.edu Preclinical studies have shown increased microglial recruitment and activation in response to various stressors. rowan.edu For instance, mice subjected to chronic restraint stress without physical trauma or infection exhibited increased levels of norepinephrine and peripheral pro-inflammatory cytokines. rowan.edu
The table below summarizes the effects of CRF on the production of various cytokines in preclinical models.
| Cell Type/Model | Cytokine | Effect of CRF |
| RAW264.7 Macrophages | TNF-α, IL-1β, IL-6 | Enhanced LPS-induced production. nih.govfrontiersin.org |
| Thioglycolate-elicited Peritoneal Macrophages | TNF-α, IL-1β, IL-6 | Enhanced LPS-induced production. nih.gov |
| Turpentine-induced Inflammation (mouse model) | IL-6 | CRF deficiency led to a paradoxical increase in plasma IL-6. jci.org Adrenal IL-6 expression was found to be CRF-dependent. jci.org |
Mast Cell Activation and Mediated Responses
Mast cells are implicated in atopic disorders, which are often worsened by stress, and are found near blood vessels, close to sympathetic and sensory nerve endings. nih.govoup.com These cells can be activated by electrical nerve stimulation and by neuropeptides such as substance P. nih.govoup.com Furthermore, acute psychological stress can trigger CRF-dependent mast cell degranulation. nih.govoup.com
Intradermal administration of rat/human CRF in rats has been shown to induce mast cell degranulation and increase capillary permeability in a dose-dependent manner. nih.govoup.com Research has also demonstrated that CRF can trigger increases in intestinal paracellular permeability through the mast cell-dependent release of TNF-α and proteases. plos.org
The role of CRF receptors in mast cell function has been investigated. d-nb.info While CRF1 activation does not directly cause mast cell degranulation, it does enhance the release of Ca2+ from intracellular stores, which in turn potentiates degranulation responses triggered by various mast cell stimuli. d-nb.infonih.gov Conversely, mast cell CRF2 acts as a negative global modulator of stimulus-induced mast cell degranulation and can limit the severity of IgE-mediated anaphylaxis and stress-related disease pathogenesis. d-nb.infonih.gov
The following table details the effects of CRF on mast cell activation and the subsequent responses.
| Model System | CRF-Mediated Effect | Receptor(s) Involved | Key Outcome |
| Rat Skin | Mast cell degranulation, increased vascular permeability | CRHR1 | Pro-inflammatory effects. nih.govoup.com |
| Porcine Ileum | Increased intestinal paracellular permeability | CRF1/2 | Release of TNF-α and proteases from mast cells. plos.org |
| Murine & Human Mast Cells | Potentiation of degranulation | CRF1 | Enhanced release of Ca2+ from intracellular stores. nih.gov |
| Murine Mast Cells | Suppression of degranulation | CRF2 | Limits severity of anaphylaxis and stress-induced intestinal permeability. nih.govcbs.dk |
Immune Cell Expression of CRF and Receptors
CRF receptors have been identified in the brain, pituitary, and spleen, where they share similar kinetic and pharmacological properties, guanine (B1146940) nucleotide sensitivity, and adenylate cyclase-stimulating activity. nih.gov However, differences in the molecular mass of the CRF receptor complex have been observed between the brain (58,000 Da) and the pituitary and spleen (75,000 Da), which is thought to be due to differential glycosylation of the receptor proteins. nih.gov
Autoradiographic studies have shown that CRF receptors are most densely located in the anterior and intermediate lobes of the pituitary gland, the olfactory bulb, cerebral cortex, amygdala, cerebellum, and the macrophage-rich zones and red pulp regions of the spleen. nih.gov CRF can also modulate the number of its own receptors in a reciprocal manner. nih.gov For example, stress and adrenalectomy increase hypothalamic CRF secretion, which in turn down-regulates CRF receptors in the anterior pituitary. nih.gov
Evidence indicates that human lymphocytes can secrete CRF, and that CRF acts locally as a proinflammatory mediator to participate in immune system regulation. frontiersin.org It has been reported that human T lymphocytes contain immunoreactive CRF and express the CRF gene. frontiersin.org Furthermore, macrophages have been shown to secrete CRF. frontiersin.org
The table below lists the immune cells that have been found to express CRF and/or its receptors in preclinical studies.
| Immune Cell Type | Expresses CRF | Expresses CRF Receptors | Receptor Subtypes Identified |
| Macrophages/Monocytes | Yes frontiersin.orgcsic.es | Yes nih.govcsic.esaai.org | CRF1, CRF2 frontiersin.orgcsic.es |
| Lymphocytes (T cells) | Yes frontiersin.org | Yes nih.govaai.org | - |
| Splenocytes | - | Yes nih.gov | CRF1 nih.gov |
| Neutrophils | - | Yes aai.org | CRF1 aai.org |
Other Identified Physiological Roles
Cardiovascular Regulation
In preclinical models, Corticotropin-Releasing Factor (CRF) exhibits a complex and multifaceted role in cardiovascular regulation, with its effects being largely dependent on the site of action—central versus peripheral—and the receptor subtype involved. nih.govresearchgate.net Centrally, CRF administration tends to stimulate the sympathetic nervous system, leading to increases in heart rate and blood pressure. researchgate.netnih.gov In vivo studies suggest that central CRF inhibits vagal output while stimulating sympathetic activity. researchgate.net The central administration of CRF family peptides has been shown to increase mean arterial pressure through the activation of CRF receptor 1 (CRF1). nih.gov Conversely, peripheral administration of CRF peptides, including CRF (human, rat), typically results in vasodilation, a decrease in blood pressure, and a compensatory increase in heart rate. nih.govnih.gov These peripheral effects are primarily mediated by CRF receptor 2 (CRF2), which is highly expressed in the heart and blood vessels. nih.govnih.govrupress.org
In vitro studies using isolated rat heart preparations have demonstrated that CRF can increase coronary blood flow and exert a positive inotropic effect, meaning it can increase the force of the heart's contractions. nih.gov The vasodilatory and inotropic effects are even more pronounced with urocortins, which have a higher binding affinity for CRF2 receptors. nih.gov Preclinical research in animal models of heart failure has shown that systemic injection of CRF2 agonists can decrease peripheral resistance and increase cardiac output, suggesting a potential cardioprotective role. nih.gov However, other studies indicate that chronic activation of CRF2 receptors could be detrimental, as continuous infusion of a CRF2 agonist in mice led to reduced left ventricular ejection fraction. rupress.org The CRF system has also been implicated in angiogenesis, the formation of new blood vessels. irjournal.orgnih.gov A synthetic form of CRF, corticorelin acetate (B1210297), was found in one preclinical study to delay tumor growth, possibly by inhibiting tumor angiogenesis. irjournal.orgnih.gov
Table 1: Summary of Preclinical Research on CRF and Cardiovascular Regulation
| Model/System | Administration Route | Key Findings | Primary Receptor Implicated | Reference |
|---|---|---|---|---|
| Rat (in vivo) | Central (Intracerebroventricular) | Increases mean arterial pressure, heart rate, and sympathetic activity. | CRF1 | nih.govresearchgate.net |
| Rat (in vivo) | Peripheral (Intravenous) | Causes vasodilation, decreases blood pressure, and induces compensatory tachycardia. | CRF2 | nih.govnih.gov |
| Isolated Rat Heart (in vitro) | Direct Application | Increases coronary blood flow and produces a positive inotropic effect. | Not specified, but peripheral effects are generally CRF2-mediated. | nih.gov |
| Mouse (Heart Failure Model) | Systemic | Chronic activation via agonist infusion reduced left ventricular ejection fraction. | CRF2 | rupress.org |
| Animal Tumor Model | Systemic (this compound Acetate) | Delayed tumor growth, potentially through inhibition of angiogenesis. | Not specified | irjournal.orgnih.gov |
Analgesia Mechanisms
The role of CRF in pain modulation is intricate, with preclinical studies revealing both pain-inhibiting (analgesic) and pain-promoting (hyperalgesic) effects. researchgate.net The specific outcome appears to depend on factors such as the dose, the site of administration within the nervous system, and the receptor subtype activated. researchgate.net Generally, CRF is considered a significant modulator of pain, particularly in the context of stress. researchgate.netmdpi.com
Central administration of CRF into the brain has been shown to modulate both somatic and visceral pain in rats. researchgate.net High doses of CRF, mimicking acute stress, can increase pain thresholds (analgesia), an effect mediated through CRF2 receptors in brain regions like the central amygdala. researchgate.net Conversely, lower doses, akin to chronic stress, can increase pain sensitivity via CRF1 receptors. researchgate.net In models of inflammatory pain, intracerebroventricular (i.c.v.) injection of CRF produces potent, dose-dependent antinociceptive effects. nih.gov This analgesic action is largely mediated by CRF1 receptors and appears to involve the release of endogenous opioid peptides, as the effect can be reversed by the opioid antagonist naloxone. nih.gov
When administered directly into the spinal cord (intrathecally), CRF and CRF2 receptor agonists elicit strong, dose-dependent antinociceptive effects in rats with inflammatory pain. nih.gov This spinal analgesia is mediated predominantly by CRF2 receptors, which are expressed more than CRF1 receptors in the dorsal horn of the rat spinal cord. nih.gov The mechanism involves the activation of CRF2 receptors located on enkephalin-containing interneurons, which in turn inhibit pain signals from reaching the brain. nih.gov Local administration of CRF into inflamed tissue has also been shown to inhibit pain. researchgate.net
Table 2: Preclinical Findings on CRF and Analgesia
| Pain Model | Administration Route | Effect | Primary Receptor Implicated | Reference |
|---|---|---|---|---|
| Inflammatory Pain (Rat) | Intracerebroventricular (i.c.v.) | Potent, dose-dependent antinociception. | CRF1 (Opioid-dependent) | nih.gov |
| Inflammatory Pain (Rat) | Intrathecal (i.t.) | Potent, dose-dependent antinociception. | CRF2 (Opioid-dependent) | nih.gov |
| Visceral Pain (Rat) | Intracerebroventricular (i.c.v.) | Inhibition of nociceptive response to colorectal distension. | CRF1 | jnmjournal.org |
| Thermal/Inflammatory Pain (General) | Intraventricular | Inhibition of pain behaviors (analgesia). | CRF2 (at high doses) | researchgate.net |
| General Pain Sensitivity (Rat) | Central (low dose) | Increased sensitivity to pain (hyperalgesia). | CRF1 | researchgate.net |
Regulation of Reproductive Axis (Preclinical)
Preclinical evidence strongly indicates that CRF exerts an inhibitory influence on the hypothalamic-pituitary-gonadal (HPG) axis. ane.plnih.gov This interaction is a key mechanism through which stress can suppress reproductive function. The primary action of CRF is to inhibit the secretion of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus. ane.pl This reduction in GnRH subsequently leads to a decrease in the release of luteinizing hormone (LH) from the pituitary gland. ane.plnih.gov
Studies in female rats have shown that CRF decreases plasma LH levels by directly inhibiting the release of GnRH into the hypophyseal portal circulation. ane.pl Similarly, intracerebroventricular (i.c.v.) infusions of CRF in ewes during the late follicular phase of the estrous cycle were found to block the pre-ovulatory LH surge. ane.pl This effect was linked to a reduction of immunoreactive GnRH stores in the nerve terminals of the median eminence, which supports the hypothesis that CRF acts centrally to suppress the HPG axis by inhibiting GnRH secretion. ane.pl This inhibitory effect of CRF on gonadotropin secretion has also been observed in primates. ane.pl The activation of CRF1 receptors is believed to be central to this stress-induced inhibition of the reproductive axis. tocris.comrndsystems.com
Table 3: Summary of Preclinical Research on CRF and the Reproductive Axis
| Animal Model | Administration/Stimulation | Key Findings | Proposed Mechanism | Reference |
|---|---|---|---|---|
| Rat (female) | Central Administration | Decreased plasma Luteinizing Hormone (LH) levels. | Inhibition of Gonadotropin-Releasing Hormone (GnRH) release into the portal circulation. | ane.pl |
| Ewe (female) | Intracerebroventricular (i.c.v.) Infusion | Blocked the pre-ovulatory LH surge. | Reduced GnRH stores in the median eminence, inhibiting GnRH secretion. | ane.pl |
| Primates (female) | Central Administration | Inhibited gonadotropin secretion. | Central inhibition of the HPG axis. | ane.pl |
Pharmacological Interventions Targeting the Crf System in Preclinical Research
CRF Receptor Antagonists
CRF receptor antagonists function by blocking the binding of CRF and urocortins to their receptors, thereby preventing the downstream signaling cascades associated with stress responses. patsnap.com Much of the research has centered on developing selective antagonists for the two primary receptor subtypes, CRF1 and CRF2, which often mediate different, and sometimes opposing, physiological and behavioral effects. patsnap.comnih.gov
Development and Characterization of Selective CRF1 Antagonists
The development of selective, non-peptide CRF1 receptor antagonists represented a significant advancement in studying the CRF system, offering better stability and brain penetration than earlier peptide-based antagonists. mdpi.com These small-molecule compounds have been instrumental in elucidating the role of the CRF1 receptor in stress-related pathophysiology. nih.gov
Several classes of non-peptide CRF1 antagonists have been developed and characterized. plos.org For example, compounds like Antalarmin , CP-154,526 , and SSR125543A have been extensively used in preclinical models. plos.orgnih.govresearchgate.net These antagonists are characterized by their high binding affinity and selectivity for the CRF1 receptor over the CRF2 receptor. mdpi.combohrium.com For instance, MTIP , a novel imidazo[1,2-b]pyridazine (B131497) derivative, was found to inhibit radiolabeled sauvagine (B13155) binding to rat pituitary membranes and cloned human CRF1 with subnanomolar affinity, showing no significant activity at the CRF2 receptor. bohrium.com Similarly, SSR125543A is a selective nonpeptide antagonist at the CRF1 receptor. worldonline.fr The development of such compounds allows for precise investigation into the functions mediated specifically by CRF1 receptor activation. nih.gov
While early non-peptide antagonists like CP-154,526 and SSR125543A were pivotal for research, their therapeutic potential was sometimes limited by pharmacokinetic properties, such as high lipophilicity. plos.org This led to the development of newer generations of CRF1 antagonists, such as NGD 98-2 and NGD 9002 , with improved properties. plos.org
Development and Characterization of Selective CRF2 Antagonists
Compared to the numerous CRF1 antagonists, fewer selective antagonists for the CRF2 receptor have been developed. sigmaaldrich.cnnih.gov Much of the early research relied on peptide-based antagonists. The first selective CRF2 peptide antagonists, such as Antisauvagine-30 and Astressin2-B , were created through structural modifications of the CRF-related peptide, sauvagine. sigmaaldrich.cnacs.org These compounds exhibit a significantly higher selectivity (approximately 400- to 500-fold) for the CRF2 receptor over the CRF1 receptor. sigmaaldrich.cn
Astressin2-B , a cyclized derivative, has been shown to effectively bind to CRF2-expressing tissues and block CRF2-mediated effects in animal models, such as the inhibition of gastric emptying, with a longer duration of action compared to Antisauvagine-30. acs.org The development of these selective peptide antagonists has been crucial for differentiating the physiological roles of the CRF2 receptor from those of the CRF1 receptor. sigmaaldrich.cn
Effects on Stress-Related Behaviors (e.g., Anxiety-Like and Depressive-Like Behaviors)
Preclinical studies consistently demonstrate that CRF1 receptor antagonists possess anxiolytic-like and antidepressant-like properties, particularly under stressful conditions. nih.govnih.gov Activation of the CRF1 receptor is strongly associated with anxiety- and depressive-like behaviors, and blocking this receptor can reverse these effects. nih.govresearchgate.net
In various animal models of anxiety, CRF1 antagonists reduce stress-induced behaviors. For example, they decrease conditioned fear, shock-induced freezing, and defensive behaviors. nih.gov In exploration-based tests like the elevated plus maze and open field test, CRF1 antagonists show anxiolytic effects in animals previously exposed to stress. nih.govnih.gov The CRF1 antagonist SSR125543A has shown anxiolytic-like effects in multiple animal models. worldonline.fr Another compound, SN003 , displayed antidepressant-like activity in rats. nih.gov Chronic treatment with SSR125543A was found to have antidepressant-like effects in a genetic animal model of depression, the Flinders Sensitive Line rat. chez-alice.fr Similarly, Antalarmin has demonstrated antidepressant action in the forced swim test. nih.gov
The role of the CRF2 receptor in anxiety is more complex, with studies showing both anxiolytic and anxiogenic potential. nih.govjneurosci.org However, some research indicates that CRF2 receptor antagonists can also produce anxiolytic-like effects. The CRF2 antagonist Antisauvagine-30 was found to reduce conditioned freezing and increase exploration in the elevated plus maze and defensive-withdrawal tests in rats, suggesting an anxiolytic-like profile. nih.gov This suggests that both CRF1 and CRF2 receptors are involved in mediating fear and anxiety behaviors. nih.gov
Effects on Gastrointestinal Dysfunctions
The CRF system plays a dual role in regulating gastrointestinal (GI) motility, where it generally inhibits upper GI function while stimulating the lower GI tract, mimicking the body's response to stress. sigmaaldrich.cnnih.gov Preclinical research shows that CRF receptor antagonists can modulate these stress-induced GI alterations.
Activation of brain CRF1 receptors stimulates colonic motor function, while CRF2 receptor activation inhibits gastric motor function. nih.govnih.gov In animal models, CRF1 antagonists like CP-154,526 can prevent or reduce the stress-induced stimulation of colonic transit and defecation. jci.org Conversely, CRF2 antagonists such as Astressin2-B are effective at blocking the delayed gastric emptying caused by stress or central administration of CRF peptides. nih.govjci.org For example, the CRF2 antagonist Astressin2-B injected into the cerebrospinal fluid abolished delayed gastric emptying in restrained rats, whereas the CRF1 antagonist CP-154,526 did not. jci.org The novel CRF1 antagonist T-3047928 was shown to suppress stress-induced defecation and visceral hypersensitivity in rat models of irritable bowel syndrome (IBS). wiley.com These findings highlight the distinct roles of the two receptor subtypes in the gut and suggest that selective antagonists could target specific stress-related GI symptoms. patsnap.comnih.gov
Role in Animal Models of Addiction (e.g., Alcoholism, Cocaine Withdrawal)
The CRF system, particularly via the CRF1 receptor, is critically involved in the negative emotional states and stress reactivity associated with drug withdrawal and relapse. bohrium.comnih.gov Consequently, CRF1 antagonists have been extensively studied in preclinical models of addiction.
In models of alcoholism, CRF1 antagonists have been shown to reduce excessive alcohol intake and withdrawal-induced anxiety in alcohol-dependent animals. nih.govnih.gov These antagonists can also block stress-induced reinstatement of alcohol-seeking behavior. nih.gov For instance, the CRF1 antagonist MTIP was found to reduce excessive alcohol self-administration in post-dependent rats. bohrium.com The administration of CRF receptor antagonists has been shown to decrease alcohol consumption in dependent animals, but not in non-dependent ones. escholarship.org
Similarly, in models of cocaine addiction, CRF antagonists can attenuate the negative emotional states associated with withdrawal. utep.edu The CRF1 antagonist Antalarmin selectively decreased escalated cocaine intake in rats with a history of extended drug access. utep.edu Furthermore, blockade of CRF1 receptors in the central amygdala has been shown to prevent the reinstatement of cocaine-seeking behavior. jpn.ca Studies show that CRF1 antagonists are particularly effective at reducing stress-induced, but not drug-induced, reinstatement of cocaine-seeking. jci.org
CRF Receptor Agonists
CRF receptor agonists, which mimic the action of endogenous CRF and urocortins, are valuable research tools for understanding the function of the CRF system. The primary endogenous agonists are CRF itself and the urocortins (Urocortin 1, 2, and 3).
Corticotropin-releasing factor (human, rat) is the archetypal agonist that binds to and activates both CRF1 and CRF2 receptors, though with a higher affinity for CRF1. Its administration in preclinical models reliably produces stress-like responses, including behavioral anxiety, activation of the HPA axis, and alterations in gastrointestinal motility. nih.govfrontiersin.org
Urocortin 1 is also a non-selective agonist with high affinity for both CRF1 and CRF2 receptors. nih.gov
Urocortin 2 and Urocortin 3 are selective agonists for the CRF2 receptor. Their use in research has been critical for isolating the specific functions of the CRF2 receptor system, such as its role in suppressing feeding and modulating gastric transit. nih.govnih.gov
In preclinical studies, central administration of agonists like CRF or Urocortin 1 induces anxiety-like behaviors and can produce depressive-like symptoms. frontiersin.org As mentioned previously, these agonists also alter gut function, with central administration inhibiting gastric emptying (a CRF2-mediated effect) and stimulating colonic transit (a CRF1-mediated effect). nih.gov These agonist-induced effects can typically be blocked by the respective selective antagonists, confirming the receptor-specific pathways of action.
Research Findings on CRF Modulators
| Compound Category | Compound Name | Primary Target | Key Preclinical Finding |
| CRF1 Antagonist | Antalarmin | CRF1 | Reduces depressive-like behavior in the forced swim test. nih.gov |
| CRF1 Antagonist | CP-154,526 | CRF1 | Blunts stress-related stimulation of colonic motor function. jci.org |
| CRF1 Antagonist | SSR125543A | CRF1 | Shows antidepressant- and anxiolytic-like effects in a genetic rat model of depression. chez-alice.fr |
| CRF1 Antagonist | MTIP | CRF1 | Reduces excessive alcohol self-administration in dependent rats. bohrium.com |
| CRF1 Antagonist | SN003 | CRF1 | Displays antidepressant-like activity and attenuates detrusor overactivity in rats. nih.gov |
| CRF2 Antagonist | Astressin2-B | CRF2 | Blocks stress- and CRF-induced delay in gastric emptying. nih.govjci.org |
| CRF2 Antagonist | Antisauvagine-30 | CRF2 | Produces anxiolytic-like effects in multiple animal models of anxiety. nih.gov |
| CRF Agonist | Urocortin 2 | CRF2 | Selectively inhibits gastric emptying without affecting colonic transit. nih.govphysiology.org |
Selective CRF2 Agonists and Their Preclinical Effects
Selective agonists for the Corticotropin-Releasing Factor Receptor 2 (CRF2) have been a focal point of preclinical research, yielding significant insights into the receptor's role in various physiological and pathological processes. These investigations have primarily utilized selective peptide agonists, most notably Urocortin II (Ucn2) and Urocortin III (Ucn3), to elucidate the effects of CRF2 activation. google.compnas.org
Cardiovascular Effects
Preclinical studies have consistently demonstrated the positive hemodynamic effects of selective CRF2 agonists. epo.org In animal models, these agonists have been shown to improve cardiovascular function by reducing vascular resistance and exerting cardiac inotropic (affecting the force of contraction) and lusitropic (affecting relaxation) actions. epo.org
Specifically, in rodent models, the administration of Urocortin 2 resulted in a dose-dependent decrease in mean arterial blood pressure and a corresponding increase in heart rate. nih.gov These effects were confirmed to be mediated by the CRF2 receptor, as they were blocked by a selective CRF2 receptor antagonist, antisauvagine-30. nih.gov In mice, Urocortin II has been shown to enhance both inotropic and lusitropic aspects of left ventricular function and improve cardiac output, actions that are absent in mice lacking the CRF2 receptor. pnas.org Notably, these cardiovascular effects appear to be independent of the β-adrenergic receptor pathway. pnas.org
Furthermore, in preclinical models of heart failure, CRF2 agonists have shown promise. corteriapharma.com They have been observed to improve cardiac function, reduce pulmonary congestion, and promote diuresis and natriuresis. corteriapharma.com In models of right heart failure, these agonists have been found to reduce left ventricular filling pressure and improve right cardiac function. corteriapharma.com Long-term administration of Urocortin 2 in a mouse model of post-acute myocardial infarction led to a decrease in infarct size, prevention of cardiac hypertrophy, and reduced cardiac fibrosis. mdpi.com Similarly, Urocortin 3 gene transfer in mice with heart failure resulted in improved left ventricular function and calcium handling within cardiac myocytes. nih.gov
Table 1: Preclinical Cardiovascular Effects of Selective CRF2 Agonists
| Agonist | Animal Model | Key Findings |
|---|---|---|
| Urocortin 2 | Rat | Dose-dependent reduction in mean arterial blood pressure and increase in heart rate. nih.gov |
| Urocortin 2 | Mouse | Enhanced inotropic and lusitropic effects on left ventricular function; improved cardiac output. pnas.org |
| Urocortin 2 | Mouse (post-AMI) | Decreased infarct size, prevented cardiac hypertrophy, reduced cardiac fibrosis. mdpi.com |
| Urocortin 3 | Mouse (heart failure) | Improved left ventricular ejection fraction and Ca2+ handling. nih.gov |
Metabolic and Muscular Effects
The activation of CRF2 receptors has also been linked to significant metabolic and muscular changes in preclinical models. In obese animal models, selective CRF2 agonists have been shown to reduce body weight and fat mass while simultaneously increasing muscle mass and function. corteriapharma.com A novel long-acting Urocortin 2 analogue, HM-17321, demonstrated fat mass loss-driven weight loss in a diet-induced obesity mouse model. bioworld.com Importantly, unlike some other weight-loss agents, this analogue also increased lean mass and reduced lipid content in skeletal muscle. bioworld.com
In models of sarcopenia, CRF2 agonists have been found to increase skeletal muscle mass and improve its function. corteriapharma.com Research into a modified Urocortin 2 peptide highlighted its potential for treating obesity and insulin (B600854) resistance, with a particular focus on its beneficial effects on skeletal muscle. researchgate.net
Table 2: Preclinical Metabolic and Muscular Effects of Selective CRF2 Agonists
| Agonist | Animal Model | Key Findings |
|---|---|---|
| Selective CRF2 Agonists | Obesity models | Reduced body weight and fat mass; increased muscle mass and function. corteriapharma.com |
| HM-17321 (Ucn2 analogue) | Diet-induced obese mice | Fat mass loss-driven weight loss; increased lean mass; decreased skeletal muscle lipid content. bioworld.com |
| Selective CRF2 Agonists | Sarcopenia models | Increased skeletal muscle mass and improved function. corteriapharma.com |
Neurological and Behavioral Effects
The role of CRF2 receptors in the central nervous system, particularly in relation to anxiety and depression, is complex. nih.gov However, a significant body of preclinical research suggests that selective activation of CRF2 receptors can produce anxiolytic and antidepressant-like effects. nih.govfrontiersin.org
In mice, the central administration of Urocortin 2 and Urocortin 3 was found to alleviate the anxiety- and depression-like behaviors that develop during acute withdrawal from chronic nicotine (B1678760) treatment. nih.gov This included a reduction in the hyperactivity of the hypothalamic-pituitary-adrenal (HPA) axis. nih.gov In the forced swim test, a common model for assessing antidepressant activity, selective CRF2 agonists like Urocortin 2 and Urocortin 3 have demonstrated antidepressant-like effects. nih.gov
Further studies have indicated that CRF2 receptors in specific brain regions, such as the dorsal raphe nucleus, are involved in mediating responses to stress. cpn.or.kr For instance, microinjection of Urocortin II into this region provoked escape failure in a learned helplessness paradigm, suggesting a role for CRF2 in mediating this behavioral response. cpn.or.kr Conversely, overexpression of Urocortin 3 in the brain has been linked to increased anxiety- and depression-related behaviors. nih.gov
Table 3: Preclinical Neurological and Behavioral Effects of Selective CRF2 Agonists
| Agonist | Animal Model/Paradigm | Key Findings |
|---|---|---|
| Urocortin 2 & 3 | Mice (nicotine withdrawal) | Ameliorated anxiety- and depression-like states; reduced HPA axis hyperactivity. nih.gov |
| Urocortin 2 & 3 | Forced swim test | Exerted antidepressant-like effects. nih.gov |
| Urocortin 2 | Rat (learned helplessness) | Provoked escape failure when microinjected into the dorsal raphe nucleus. cpn.or.kr |
| Urocortin 3 (overexpression) | Mouse | Increased anxiety- and depression-related behaviors. nih.gov |
Anti-tumor Effects
Emerging preclinical evidence suggests a potential role for CRF2 activation in inhibiting tumor growth. In a study using a Lewis Lung Carcinoma cell model in mice, Urocortin 2 was found to suppress tumor growth. pnas.org This effect was hypothesized to be mediated by a reduction in tumor vascularization and a direct anti-proliferative effect on the tumor cells. pnas.org The study demonstrated that Urocortin 2 exposure led to a decrease in tumor vessel counts and a modest but significant reduction in the proliferation rates of the lung carcinoma cells in vitro. pnas.org
Advanced Methodologies and Future Research Directions in Crf System Studies
Utilized Animal Models for CRF System Research
Stress Induction Paradigms (e.g., Restraint Stress, Maternal Separation, Chronic Unpredictable Mild Stress, Social Defeat Stress)
To investigate the role of the CRF system in stress-related pathophysiology, researchers utilize a variety of standardized stress paradigms in animal models. These models aim to induce physiological and behavioral changes that parallel those seen in human stress-related disorders.
Restraint Stress: This acute stressor involves immobilizing the animal for a period of time. It reliably activates the CRF system, leading to increased CRF mRNA in brain regions like the paraventricular nucleus of the hypothalamus (PVN), amygdala, and dorsal raphe. nih.govnih.gov Studies have shown that restraint stress can alter the expression of CRF receptors; for instance, it causes a downregulation of CRFR1 transcripts in the central and basolateral amygdala. escholarship.orgjneurosci.org This paradigm is often used to study the acute neuroendocrine and behavioral responses mediated by CRF. escholarship.orgjneurosci.org
Maternal Separation (MS): This early-life stress model involves separating pups from their dam for several hours daily during their early postnatal development. MS induces long-lasting changes in the CRF system, which are thought to underlie increased stress sensitivity and vulnerability to psychopathology in adulthood. nih.govresearchgate.net Adult rats that underwent MS exhibit elevated CRF expression and CRF mRNA in the central amygdala, bed nucleus of the stria terminalis (BNST), and locus coeruleus. core.ac.ukpitzer.edu Furthermore, MS can lead to altered CRF receptor expression in various brain regions, including the hippocampus and amygdala, which may contribute to the observed behavioral changes. nih.govoup.com
Chronic Unpredictable Mild Stress (CUMS): This paradigm exposes animals to a series of varied, mild, and unpredictable stressors over several weeks. The goal is to model the chronic stress that can lead to depressive-like states in humans. CUMS has been shown to increase CRF mRNA in the medial and central amygdala and the BNST. nih.gov It is a widely used model to study the link between chronic stress, CRF system dysregulation, and the development of anhedonia and other depressive-like behaviors. researchgate.netmdpi.comnih.gov
Social Defeat Stress: This is a model of psychosocial stress where a male mouse is repeatedly subjected to subordination by a larger, aggressive resident mouse. This experience can lead to long-lasting social avoidance and anxiety-like behaviors. nih.gov The CRF system is highly responsive to this type of stress. nih.govfrontiersin.org Chronic social defeat stress (CSDS) increases the number of CRF-positive neurons in the PVN. nih.gov Susceptibility to the effects of social defeat is associated with specific alterations in CRF receptor levels in brain regions like the prelimbic cortex and basolateral amygdala. nih.gov This model is particularly relevant for studying the role of CRF in social stress, anxiety, and the neurobiology of resilience versus susceptibility. nih.govbiorxiv.org
Table 2: Effects of Different Stress Paradigms on the CRF System
| Stress Paradigm | Description | Key Findings Related to CRF System | Reference(s) |
| Restraint Stress | Acute immobilization. | Increased CRF mRNA in PVN and amygdala; downregulation of CRFR1 in amygdala. | escholarship.org, jneurosci.org, nih.gov |
| Maternal Separation | Daily separation of pups from dam in early life. | Persistent increases in CRF expression in amygdala and BNST; altered CRF receptor levels in adulthood. | nih.gov, core.ac.uk, oup.com |
| Chronic Unpredictable Mild Stress | Long-term exposure to various mild stressors. | Increased CRF mRNA in amygdala and BNST; linked to depressive-like behaviors. | nih.gov, mdpi.com |
| Social Defeat Stress | Repeated exposure to an aggressive conspecific. | Increased CRF neurons in PVN; changes in CRF receptor expression associated with susceptibility. | frontiersin.org, nih.gov |
Behavioral Assays for Stress, Anxiety, Depression, and Social Responses
To measure the behavioral consequences of CRF system manipulations and stress exposure, a battery of standardized behavioral assays is employed. These tests provide quantitative measures of behaviors analogous to symptoms of anxiety, depression, and social dysfunction in humans.
Assays for Anxiety-Like Behavior:
Elevated Plus-Maze (EPM): This test is based on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces. A reduction in the time spent in the open arms is interpreted as increased anxiety-like behavior. CRF overexpressing mice show increased anxiety in the EPM. nih.govjneurosci.org Conversely, CRFR1 knockout mice spend more time in the open arms, indicating an anxiolytic-like phenotype. nih.gov
Open Field Test: This assay assesses locomotor activity and exploratory behavior in a novel, open arena. Anxiety is often inferred from a reluctance to enter the brightly lit center of the field. Chemogenetic activation of CRF neurons in the anterior BNST increases avoidance of the center of the open field. nih.govbiorxiv.org
Light-Dark Box (or Black and White Test Box): This test also uses the conflict between exploration and aversion to bright light. Anxious animals spend less time in the brightly lit compartment. CRFR1 deficient mice show increased exploration in this apparatus, consistent with reduced anxiety. nih.gov
Assays for Depressive-Like Behavior:
Forced Swim Test (FST): In this test, rodents are placed in an inescapable cylinder of water. Immobility is interpreted as a state of behavioral despair or a passive coping strategy, analogous to depressive symptoms. Socially defeated rats with antisense CRFR2 show increased immobility in the FST. frontiersin.org
Sucrose (B13894) Preference Test: This test measures anhedonia, a core symptom of depression, which is the inability to experience pleasure. A reduction in the consumption of a sweetened solution over plain water indicates a deficit in reward-seeking behavior. Chemogenetic activation of CRF neurons in the BNST, however, did not affect sucrose preference in one study. nih.govbiorxiv.org
Assays for Social Responses:
Social Interaction (SI) Test: This test measures the amount of time an animal spends actively investigating an unfamiliar conspecific. A decrease in social interaction time, without a general decrease in locomotor activity, is often interpreted as an anxiogenic state or a deficit in sociability. nih.govfrontiersin.org Intracerebroventricular injections of CRF have been shown to significantly decrease active social interaction in rats, indicating an anxiogenic effect. nih.gov Conversely, CRF2 receptor deficiency has been shown to decrease social interaction in female mice but increase it in males. mdpi.com
Table 3: Common Behavioral Assays in CRF Research
| Behavioral Domain | Assay | Principle | CRF-Related Finding Example | Reference(s) |
| Anxiety | Elevated Plus-Maze (EPM) | Measures aversion to open/elevated spaces. | CRF overexpressing mice spend less time in open arms. | nih.gov, jneurosci.org |
| Anxiety | Open Field Test | Measures exploratory behavior and aversion to a brightly lit center. | Activation of BNST CRF neurons reduces time in the center. | nih.gov, biorxiv.org |
| Depression | Forced Swim Test (FST) | Measures behavioral despair (immobility) in an inescapable situation. | Antisense CRFR2 in socially defeated rats increases immobility. | frontiersin.org |
| Social Behavior | Social Interaction Test | Measures spontaneous social investigation of a novel animal. | Central CRF administration decreases social interaction time. | nih.gov, frontiersin.org |
Neurobiological and Molecular Techniques
Immunohistochemistry and Hybridization Histochemistry
Immunohistochemistry (IHC) and in situ hybridization (ISH) histochemistry are fundamental techniques for visualizing the distribution and expression levels of CRF system components within the brain.
Immunohistochemistry (IHC): This technique uses antibodies to specifically detect proteins, such as CRF itself or its receptors, in thin slices of brain tissue. By using a labeled secondary antibody, researchers can visualize the location and density of these proteins. For example, IHC has been used to show that chronic social defeat stress increases the number of CRF-immunoreactive neurons in the paraventricular nucleus (PVN). nih.gov It is also a crucial tool for validating the expression of transgenes in genetically modified animals. For instance, in Crh-Cre rats, IHC confirmed that the majority of neurons expressing a Cre-dependent reporter protein were also immunoreactive for CRF. frontiersin.org Similarly, it was used to validate a CRF-hrGFP transgenic mouse line by showing co-localization of the fluorescent protein with CRF immunoreactivity. nih.gov
In Situ Hybridization (ISH) Histochemistry: ISH is used to detect and quantify specific messenger RNA (mRNA) molecules within cells, providing a measure of gene expression. This technique employs a labeled probe (a complementary strand of nucleic acid) that binds to the target mRNA sequence. ISH studies have been critical in demonstrating how stress alters the CRF system at the level of gene transcription. For example, following restraint stress, ISH revealed a downregulation of CRF1 receptor transcripts in the central and basolateral amygdala. escholarship.orgjneurosci.org Similarly, studies using ISH have shown that maternal separation leads to increased CRF mRNA expression in the PVN in female rats and that unpredictable chronic mild stress increases CRF mRNA in several brain regions, including the amygdala and hypothalamus. nih.govcore.ac.uk
These techniques are often used in parallel to provide a comprehensive picture of both protein and gene expression. For example, a study on chronic social defeat stress used IHC to count CRF-positive neurons and ISH to measure CRF-R1 and CRF-R2 mRNA expression in different brain areas. nih.gov
Optogenetic and Chemogenetic Approaches
Optogenetics and chemogenetics (also known as DREADDs - Designer Receptors Exclusively Activated by Designer Drugs) are powerful, modern techniques that allow for the precise temporal and spatial control of neuronal activity. They have revolutionized the study of neural circuits, including those involving CRF.
Optogenetics: This method involves introducing light-sensitive microbial proteins (opsins), such as Channelrhodopsin-2 (ChR2) for activation or Halorhodopsin (eNpHR3.0) for inhibition, into specific populations of neurons using viral vectors and Cre-driver animal lines (e.g., Crh-Cre rats or mice). nih.gov Shining light of a specific wavelength onto these neurons via a chronically implanted optic fiber can then be used to turn them on or off with millisecond precision. nih.govbiorxiv.org
Research Findings: Optogenetic activation of CRF neurons in the central nucleus of the amygdala (CeA) was found to increase emotional-affective responses and induce anxiety-like behaviors in control rats. nih.gov Conversely, silencing these same neurons reduced pain-related emotional responses in a neuropathic pain model. nih.gov In social defeat studies, optogenetically stimulating CRF neurons in the BNST during social interaction promoted resilient phenotypes. biorxiv.orgbiorxiv.org
Chemogenetics (DREADDs): This approach uses genetically engineered receptors that are activated only by a specific, otherwise inert, synthetic ligand (e.g., clozapine-N-oxide, CNO). nih.govnih.gov These receptors, such as hM3Dq (excitatory) or hM4Di (inhibitory), can be expressed in CRF neurons using a similar viral and Cre-dependent strategy. nih.govjneurosci.org Administering CNO allows for the activation or inhibition of the targeted neuronal population over a longer timescale (minutes to hours) than optogenetics.
Research Findings: Chemogenetic activation of CRF neurons in the anterior BNST was shown to reduce effort-based motivation and increase avoidance behavior. nih.govbiorxiv.org In another study, using chemogenetics to chronically activate CRF neurons was proposed as a novel mouse model to replicate the effects of traditional stress paradigms. nih.gov Research on cognition has demonstrated that chemogenetically activating CRF neurons in the dorsomedial prefrontal cortex (dmPFC) impairs working memory, while inhibiting these neurons improves it. jneurosci.org
These advanced techniques allow researchers to move beyond correlational studies to establish causal links between the activity of specific CRF circuits and complex behaviors related to stress, anxiety, and motivation.
Electrophysiological Studies
Electrophysiological studies have been instrumental in elucidating the effects of CRF on neuronal activity. These studies reveal that CRF predominantly has excitatory effects in several brain regions, including the locus coeruleus, hippocampus, and cortex. nih.gov Intracellular recordings, particularly in hippocampal slice preparations, have shown that CRF-induced excitation can result from a decrease in the afterhyperpolarizations that follow spike bursts. nih.gov This is thought to occur through the modulation of a Ca2+-dependent K+ conductance. nih.gov
Conversely, in some central nervous system areas like the lateral septum and thalamus, CRF has been observed to have primarily inhibitory actions. nih.gov Studies using in vitro electrophysiological techniques have also demonstrated that CRF can increase the firing rates of specific neuron populations, such as serotonergic neurons in the dorsal raphe nucleus. jneurosci.org This effect is dose-dependent and can be blocked by CRF receptor antagonists. jneurosci.org
Recent research has further refined our understanding of CRF's role in neuronal excitability. For instance, studies on the nucleus accumbens shell have shown that CRF enhances excitatory synaptic transmission and neuronal excitability. researchgate.net Furthermore, chronic pain has been shown to increase the excitability of CRF-expressing neurons in the bed nucleus of the stria terminalis (BNST). researchgate.netnih.gov
| Brain Region | Primary Effect of CRF | Potential Mechanism | Reference |
|---|---|---|---|
| Hippocampus | Excitatory; Diminishes population spike amplitude and prevents LTP at certain concentrations | Reduction of afterhyperpolarizations (AHPs) following spike bursts | nih.govnih.gov |
| Locus Coeruleus | Excitatory | - | nih.gov |
| Cortex | Excitatory | - | nih.gov |
| Dorsal Raphe Nucleus | Increased firing rate of serotonergic neurons | - | jneurosci.org |
| Nucleus Accumbens Shell | Enhanced excitatory synaptic transmission and neuronal excitability | - | researchgate.net |
| Bed Nucleus of the Stria Terminalis (BNST) | Increased excitability of CRF-expressing neurons (in chronic pain models) | Decreased rheobase and firing threshold | researchgate.netnih.gov |
| Lateral Septum, Thalamus | Inhibitory | - | nih.gov |
Gene Expression Analysis (e.g., qRT-PCR, Northern Blot)
The regulation of CRF system gene expression is a complex process influenced by factors like stress and glucocorticoids. nih.gov Techniques such as quantitative real-time PCR (qRT-PCR) and Northern blot analysis are vital for examining these regulatory mechanisms.
Northern blot analysis has been used to identify the size of CRF mRNA (approximately 1.4 kb in the rat brain) and to study its differential regulation across various brain regions. jneurosci.org For example, chronic stress has been shown to increase CRF mRNA levels in the hypothalamus, while having different effects in other areas like the olfactory bulb. nih.govjneurosci.org This technique has also been crucial in identifying the presence of CRF receptor mRNA in various tissues, including human small cell lung carcinoma cells, where a 2.6-kilobase mRNA band corresponding to the human CRF receptor was found. nih.gov
Quantitative RT-PCR provides a more sensitive method for quantifying gene expression. It has been used to assess the relative abundance of mRNAs for CRF, its receptors (CRF-R1 and CRF-R2), and CRF-binding protein (CRF-BP) in different tissues. nih.gov Such studies have revealed distinct expression profiles, for instance, high levels of Urocortin (a CRF-related peptide) and CRF-R2 mRNA in the heart, suggesting a significant role for their interaction in this tissue. nih.gov Furthermore, qRT-PCR has been employed to study the impact of stress on the expression of CRF system genes in specific brain regions like the amygdala and prefrontal cortex. researchgate.net
The regulation of the CRF gene itself involves various signaling pathways. The cyclic AMP (cAMP)-protein kinase A (PKA) pathway is a primary driver of CRF gene transcription. nih.gov Other factors influencing CRF gene expression include glucocorticoids, which exert negative feedback, and neuropeptides like oxytocin, which can modulate CRF gene transcription. nih.govbohrium.comjneurosci.org
| Technique | Key Finding | Model/System | Reference |
|---|---|---|---|
| Northern Blot | Chronic stress increases CRF mRNA in the rat hypothalamus. | Rat brain | nih.govjneurosci.org |
| Northern Blot | Identified a 2.7-kilobase CRF-R1 mRNA in human corticotropic adenoma cells. | Human corticotropic adenoma cells | oup.com |
| Northern Blot | Demonstrated the presence of a 2.6-kilobase mRNA for the human CRF receptor. | Human small cell lung carcinoma cells | nih.gov |
| qRT-PCR | Revealed the relative abundance of CRF, UCN, CRF-R1, CRF-R2, and CRF-BP mRNAs in various rat tissues. | Rat tissues (brain, thymus, spleen, heart) | nih.gov |
| qRT-PCR | Examined changes in Crf, CrfR1, and CrfR2 expression in the mouse brain following stress. | Mouse brain (amygdala, BNST, prefrontal cortex) | researchgate.net |
Translational Considerations and Challenges in Preclinical CRF Research
Translating findings from preclinical animal models to human clinical applications presents a significant hurdle in CRF research, often referred to as the "translational gap" or "Valley of Death". researchgate.netnih.govnfcr.org While preclinical studies are essential for understanding the fundamental biology of the CRF system and for the initial evaluation of potential therapeutic agents, several factors contribute to the difficulty in bridging the gap to clinical success. eccrt.comacmedsci.ac.uk
One major challenge is the inherent difference between animal models and the complexity of human neuropsychiatric disorders. nih.gov Although animal models can replicate certain behavioral and physiological aspects of stress-related conditions, they often fail to capture the full spectrum of human psychopathology. nih.govnih.gov The predictive utility of these models, particularly those involving single-gene knockouts, can be low. nih.gov
Furthermore, the heterogeneity of the human population, in terms of genetics and environmental exposures, is difficult to replicate in controlled preclinical settings. nih.gov This can lead to drugs showing efficacy in a specific subset of the preclinical population but failing in broader human clinical trials. nih.gov There is also the challenge of ensuring that the preclinical evidence is robust and predictive enough to justify the significant investment and risk of moving to first-in-human studies. acmedsci.ac.ukacmedsci.ac.uk
Other challenges include a lack of validated biomarkers that can be used across preclinical and clinical studies, as well as the need for more integrated and collaborative research models that bring together expertise from academia, industry, and clinical practice. acmedsci.ac.uknih.gov
Key challenges in translational CRF research include:
Limited predictive validity of animal models for complex human psychiatric disorders. nih.govnih.gov
Species differences in the distribution and function of the CRF system. news-medical.net
Difficulties in replicating the heterogeneity of the human population in preclinical studies. nih.gov
Lack of validated, cross-species biomarkers . nih.gov
The "Valley of Death" : The funding and resource gap between basic research and clinical development. nfcr.org
Emerging Research Areas and Unexplored Facets of the CRF System
The field of CRF research is continually evolving, with new avenues of investigation promising a deeper understanding of this complex system. One emerging area is the exploration of the distinct and sometimes opposing roles of the two main CRF receptors, CRF1 and CRF2. While CRF1 activation is often associated with anxiogenic effects, CRF2 activation may have anxiolytic-like properties, suggesting that the balance between these two receptor systems is crucial. nih.gov
The interaction between the CRF system and other neurotransmitter systems, such as the serotonergic, dopaminergic, and GABAergic systems, is another area of active research. numberanalytics.com Understanding these interactions is vital for a comprehensive picture of how CRF modulates mood, anxiety, and cognition. numberanalytics.com For instance, the interplay between CRF and the dopamine (B1211576) system is thought to be more complex in primates than in rodents, which could have significant implications for the development of treatments for stress-related disorders. news-medical.net
Further research is also needed to elucidate the role of the broader CRF peptide family, including the urocortins, and the CRF-binding protein (CRF-BP), which modulates CRF's bioavailability. numberanalytics.comnih.gov The differential regulation and function of these components in various brain regions and under different physiological and pathological conditions remain largely to be explored. nih.govweizmann.ac.il
Future research directions may also focus on:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
